molecular formula C12H17NO B1616072 N-Phenethylisobutyramide CAS No. 71022-62-3

N-Phenethylisobutyramide

Número de catálogo: B1616072
Número CAS: 71022-62-3
Peso molecular: 191.27 g/mol
Clave InChI: UUJNHTZCROBQHX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-methyl-N-(2-phenylethyl)propanamide is a natural product found in Bacteria with data available.

Propiedades

IUPAC Name

2-methyl-N-(2-phenylethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10(2)12(14)13-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJNHTZCROBQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70991330
Record name 2-Methyl-N-(2-phenylethyl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70991330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71022-62-3
Record name NSC154574
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-N-(2-phenylethyl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70991330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Technical Guide on N-Phenethylisobutyramide: Chemical Structure, Synthesis, and Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Phenethylisobutyramide (IUPAC: 2-methyl-N-(2-phenylethyl)propanamide) is a structurally concise yet functionally significant amide derivative of phenethylamine. Classified within the phenylethylamine sub-class of tyrosine alkaloids[1], this compound serves as a critical intermediate in organic synthesis and a target for pharmacological profiling. This whitepaper provides an in-depth analysis of its physicochemical properties, metabolic pathways, and a self-validating synthetic methodology designed for high-yield laboratory production.

Structural Chemistry & Physicochemical Profiling

N-Phenethylisobutyramide consists of a flexible phenethyl backbone coupled to a branched isobutyryl group via an amide linkage. The structural causality of this molecule is defined by the steric bulk of the isopropyl moiety adjacent to the carbonyl carbon. Compared to straight-chain amides (e.g., N-phenethylacetamide), the branched isobutyryl group restricts the rotational degrees of freedom around the amide bond, effectively shielding the carbonyl oxygen from nucleophilic attack and increasing the molecule's overall lipophilicity.

Table 1: Core Physicochemical Properties
PropertyValueCausality / Significance
IUPAC Name 2-methyl-N-(2-phenylethyl)propanamideStandardized nomenclature[2].
CAS Number 71022-62-3Unique registry identifier[3].
Molecular Formula C₁₂H₁₇NODefines the exact atomic composition[2].
Molecular Weight 191.27 g/mol Low molecular weight ensures high membrane permeability[2].
Physical State White to Yellow SolidCrystalline nature driven by intermolecular hydrogen bonding[3].
InChIKey UUJNHTZCROBQHX-UHFFFAOYSA-NHash for database cross-referencing[2].
Storage Conditions 2-8 °CPrevents slow thermal degradation over long-term storage[3].
Hazard Classification H302 (Harmful if swallowed), H319Requires standard PPE (Eye protection, gloves) during handling[2].

Biological Relevance & Metabolic Stability

While phenethylamine (PEA) is a trace amine rapidly degraded by Monoamine Oxidase (MAO) in the human body, the N-acylation present in N-Phenethylisobutyramide fundamentally alters its metabolic fate. The amide bond eliminates the basicity of the nitrogen, rendering the molecule invisible to MAO-mediated oxidative deamination.

Instead, the biological clearance of N-Phenethylisobutyramide relies on hepatic amidases, such as Fatty Acid Amide Hydrolase (FAAH). The steric hindrance provided by the isobutyryl group slows down enzymatic hydrolysis, granting the molecule a prolonged half-life compared to unbranched analogs. This structural feature makes it an excellent stable probe in neuropharmacological assays investigating trace amine-associated receptors (TAARs) or endocannabinoid system interactions.

MetabolicPathway N1 N-Phenethylisobutyramide N2 Hepatic Amidases (e.g., FAAH) N1->N2 Enzymatic Hydrolysis (Rate-limiting) N3 Phenethylamine (PEA) N2->N3 N4 Isobutyric Acid N2->N4 N5 Monoamine Oxidase (MAO) N3->N5 Oxidative Deamination N6 Phenylacetic Acid (Excreted) N5->N6 Clearance

Fig 1. Proposed enzymatic degradation pathway of N-Phenethylisobutyramide into excretable metabolites.

Self-Validating Synthesis Protocol

To synthesize N-Phenethylisobutyramide at a >95% purity threshold[3], a modified Schotten-Baumann acylation is employed. This protocol is designed as a self-validating system : the chemical workup inherently corrects for incomplete reactions, and visual cues provide real-time confirmation of stage completion.

Step-by-Step Methodology
  • Preparation & Atmospheric Control:

    • Action: Dissolve 1.0 equivalent of 2-phenethylamine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.5 equivalents of triethylamine (TEA).

    • Causality: DCM is an aprotic solvent that prevents the premature hydrolysis of the acyl chloride. TEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Without TEA, HCl would protonate the unreacted phenethylamine, destroying its nucleophilicity and capping the reaction yield at 50%.

  • Controlled Acylation:

    • Action: Cool the reaction flask to 0 °C using an ice-water bath. Introduce 1.1 equivalents of isobutyryl chloride dropwise via an addition funnel over 30 minutes.

    • Causality: Isobutyryl chloride is highly reactive. The 0 °C environment suppresses the exothermic runaway, preventing solvent boil-off and minimizing the formation of dark, polymerized degradation byproducts.

  • Reaction Propagation & In-Process Validation:

    • Action: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

    • Validation: Spot the mixture on a silica TLC plate and stain with ninhydrin. The disappearance of the baseline-adhering, purple-staining primary amine confirms complete conversion to the UV-active, non-staining amide product.

  • Self-Correcting Workup:

    • Action: Quench the reaction with distilled water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Validation: The 1M HCl wash selectively protonates any unreacted phenethylamine, forcing it into the aqueous waste layer. The NaHCO₃ wash neutralizes any hydrolyzed isobutyric acid; the cessation of CO₂ effervescence visually validates that all acid impurities have been removed.

  • Isolation:

    • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a white to yellow solid[3].

SynthesisWorkflow A Phenethylamine (Amine Base) C N-Phenethylisobutyramide (Crude) A->C TEA, DCM 0 °C to RT B Isobutyryl Chloride (Acylating Agent) B->C Nucleophilic Substitution D Aqueous Workup (1M HCl / NaHCO3) C->D Quench & Extract E Purified Product (White Solid) D->E Recrystallization

Fig 2. Schematic workflow for the synthesis of N-Phenethylisobutyramide via Schotten-Baumann acylation.

Analytical Characterization Standards

To verify the structural integrity of the synthesized N-Phenethylisobutyramide, multi-modal spectroscopic analysis is required. The table below outlines the expected analytical markers and the structural causality behind each signal.

Table 2: Spectroscopic & Spectrometric Validation Markers
Analytical MethodKey Markers / SignalsCausality / Structural Assignment
¹H NMR (CDCl₃) δ 1.10 (d, 6H), 2.30 (m, 1H)Confirms the intact isobutyryl group (two equivalent methyls split by the methine proton).
¹H NMR (CDCl₃) δ 2.80 (t, 2H), 3.50 (q, 2H)Validates the phenethyl backbone (benzylic CH₂ and the CH₂ adjacent to the amide nitrogen).
¹H NMR (CDCl₃) δ 5.40 (br s, 1H)The broad singlet is characteristic of the amide N-H proton.
IR Spectroscopy ~1640 cm⁻¹, ~3300 cm⁻¹Strong Amide I band (C=O stretch) and N-H stretching vibration, confirming the amide linkage.
GC-MS (EI) m/z 191 (M⁺), m/z 104, m/z 91Molecular ion peak at 191 confirms the mass[2]. The m/z 104 fragment (via McLafferty rearrangement) and m/z 91 (tropylium ion) are diagnostic for phenethyl derivatives.

References

  • Title : N-(2-Phenylethyl)-isobutyramide | C12H17NO | CID 290550 Source : PubChem - National Institutes of Health (NIH) URL :[Link]

  • Title : N-Phenethylisobutyramide - CNP0103437.0 Source : COCONUT (Collection of Open Natural Products) URL :[Link]

Sources

The Potential Natural Occurrence of N-Phenethylisobutyramide in Fermented Foods: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide explores the hypothetical, yet scientifically plausible, natural occurrence of N-Phenethylisobutyramide in fermented foods. While direct evidence of its presence remains to be established, this document provides a comprehensive overview of the scientific basis for its potential formation. We delve into the known occurrence of its precursors, phenethylamine and isobutyric acid, in various fermented matrices. Furthermore, we examine the enzymatic machinery possessed by fermenting microorganisms that could facilitate its biosynthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for investigating this novel N-acyl amide. Detailed analytical methodologies for its detection and quantification are provided, alongside a discussion of its potential physiological implications.

Introduction: A Novel Target in Food Chemistry and Pharmacology

N-acyl amides are a diverse class of lipid signaling molecules with a wide range of biological activities. While many are well-characterized, the natural occurrence of specific N-acyl amides, such as N-Phenethylisobutyramide, in the human diet, particularly from fermented foods, remains a nascent field of study. Fermented foods are complex biochemical ecosystems where microbial metabolism generates a vast array of compounds, including flavor and aroma molecules, biogenic amines, and short-chain fatty acids[1].

This guide posits that N-Phenethylisobutyramide could be a naturally occurring compound in certain fermented foods. This hypothesis is built upon the established presence of its constituent precursors—phenethylamine and isobutyric acid—in such products, and the known capabilities of microbial enzymes to synthesize amide bonds. The potential discovery of this compound in food could have significant implications for food science, particularly in understanding flavor profiles, as well as for pharmacology, given the bioactive nature of many N-acyl amides.

The Scientific Rationale: Biosynthetic Plausibility

The formation of N-Phenethylisobutyramide in fermented foods is contingent on the co-localization of its precursors and the presence of enzymes capable of catalyzing their condensation.

Precursor Availability in Fermented Foods
  • Phenethylamine (PEA): This trace amine is a well-documented biogenic amine found in a variety of fermented products. It is formed through the decarboxylation of the amino acid L-phenylalanine by microbial enzymes[2][3]. Foods known to contain phenethylamine include chocolate (from fermented cocoa beans), cheese, wine, and natto[2][4][5]. Its presence is often associated with the characteristic flavors of these foods, but it is also a psychoactive compound that can act as a central nervous system stimulant in humans[2].

  • Isobutyric Acid: This branched-chain short-chain fatty acid (BCFA) is a product of microbial fermentation of the amino acid valine[6]. It is recognized as a flavor and off-flavor molecule in many fermented foods, contributing to "cheesy" or "rancid" aromas[6]. Its presence has been noted in various fermented products where protein fermentation occurs[6][7].

PrecursorAmino Acid OriginDocumented Fermented Food Sources
Phenethylamine L-PhenylalanineChocolate, Cheese, Wine, Natto[2][3][4][5]
Isobutyric Acid ValineFermented dairy, certain fermented plant products[6][7]
Microbial Enzymatic Machinery for Amide Bond Synthesis

The key to the formation of N-Phenethylisobutyramide lies in the enzymatic machinery of the microorganisms involved in fermentation. Several classes of enzymes, widely distributed in bacteria and fungi, are capable of catalyzing the formation of amide bonds.

  • Amidases and Lipases: These hydrolases, under certain conditions (e.g., low water activity), can catalyze the reverse reaction of hydrolysis, leading to amide synthesis[8][9]. Lipases, in particular, have been shown to be effective biocatalysts for amidation reactions, including the N-acylation of amines[9][10][11][12]. Candida antarctica lipase B (CALB) is a well-studied example of a lipase with broad substrate specificity for amide synthesis[9][10].

  • N-Acyltransferases: This class of enzymes specifically catalyzes the transfer of an acyl group to an amine. While some N-acyltransferases are highly specific, others exhibit broader substrate promiscuity, potentially accepting phenethylamine as a substrate[13][14]. The biosynthesis of N-acylated amino acids in bacteria often involves N-acyltransferases that utilize acyl-carrier protein (ACP) thioesters as the acyl donor[13].

The proposed biosynthetic pathway for N-Phenethylisobutyramide in a fermentative environment is depicted below.

Biosynthesis cluster_synthesis Amide Bond Formation Phenylalanine L-Phenylalanine PDC Phenylalanine Decarboxylase Phenylalanine->PDC Microbial Metabolism Valine Valine VDC Valine Decarboxylation/Transamination Valine->VDC Microbial Metabolism Isobutyryl_CoA Isobutyryl-CoA Amidase Amidase / Lipase (N-Acyltransferase activity) Isobutyryl_CoA->Amidase Phenethylamine Phenethylamine Phenethylamine->Amidase Isobutyric_Acid Isobutyric Acid Isobutyric_Acid->Isobutyryl_CoA Activation (e.g., CoA ligation) NPB N-Phenethylisobutyramide PDC->Phenethylamine VDC->Isobutyric_Acid Amidase->NPB AnalyticalWorkflow Sample Fermented Food Sample Homogenization Homogenization Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS GC_MS GC-MS Analysis (with Derivatization) Evaporation->GC_MS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis GC_MS->Data_Analysis

Sources

N-Phenethylisobutyramide interaction with TRPV1 and TRPA1 channels

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Pharmacological Characterization of N-Phenethylisobutyramide at TRPV1 and TRPA1 Channels

Executive Summary N-Phenethylisobutyramide (CAS 71022-62-3), also known as N-(2-phenylethyl)-2-methylpropanamide, represents a distinct class of alkylamides with putative chemesthetic properties. Structurally analogous to known transient receptor potential (TRP) channel modulators such as capsaicinoids and sanshools, this compound is of significant interest in sensory pharmacology for its potential to elicit warming, tingling, or numbing sensations without the pungency associated with classic vanilloids. This guide outlines the structural determinants of its activity and provides a validated experimental framework for characterizing its interaction with TRPV1 (Vanilloid 1) and TRPA1 (Ankyrin 1) channels.

Chemical Profile & Structural Logic

Compound Identity:

  • IUPAC Name: N-(2-Phenylethyl)-2-methylpropanamide

  • CAS Number: 71022-62-3[1][2]

  • Molecular Formula: C₁₂H₁₇NO[1]

  • Molecular Weight: 191.27 g/mol [1]

Structural Activity Relationship (SAR): The molecule features a phenethylamine backbone amide-linked to an isobutyryl (branched alkyl) tail .

  • TRPV1 Affinity: The amide bond and the lipophilic phenethyl moiety mimic the "head" and "linker" regions of capsaicin. The isobutyryl group provides the necessary hydrophobic bulk to interact with the vanilloid binding pocket (S3-S4 linker region), though it lacks the long aliphatic tail of capsaicin, suggesting potentially lower potency or altered kinetics (e.g., "tingling" vs. "burning").

  • TRPA1 Affinity: Unlike electrophilic TRPA1 agonists (e.g., allyl isothiocyanate) that covalently modify cysteine residues, N-Phenethylisobutyramide lacks a reactive

    
    -unsaturated bond. Its activation of TRPA1 would likely occur via a non-covalent, allosteric mechanism similar to non-electrophilic agonists like menthol or farnesyl thiosalicylic acid.
    

Mechanism of Action: TRP Channel Signaling

Upon binding, N-Phenethylisobutyramide is hypothesized to stabilize the open state of TRPV1/TRPA1 channels, facilitating non-selective cation influx (


, 

). This influx triggers membrane depolarization and the release of neuropeptides (CGRP, Substance P), resulting in sensory perception.

Figure 1: TRP Channel Activation Pathway

TRP_Signaling Compound N-Phenethylisobutyramide TRPV1 TRPV1 Channel (Polymodal Nociceptor) Compound->TRPV1 Binding (Vanilloid Pocket) TRPA1 TRPA1 Channel (Chemo-Nociceptor) Compound->TRPA1 Allosteric Modulation Ca_Influx Ca2+ / Na+ Influx TRPV1->Ca_Influx TRPA1->Ca_Influx Depolarization Membrane Depolarization (Generator Potential) Ca_Influx->Depolarization VGSC Voltage-Gated Na+ Channels (Nav1.7, Nav1.8) Depolarization->VGSC Threshold Reached AP Action Potential Firing VGSC->AP Release Neuropeptide Release (CGRP, Substance P) AP->Release Sensation Sensory Perception (Tingling/Warming) AP->Sensation Release->Sensation Neurogenic Inflammation

Caption: Signal transduction pathway for N-Phenethylisobutyramide-induced sensory activation via TRP channels.

Experimental Protocols for Characterization

To rigorously define the pharmacological profile of N-Phenethylisobutyramide, a tiered screening approach is required.

Protocol A: Calcium Microfluorimetry (High-Throughput Screen)

Objective: Determine


 and Efficacy (

) relative to Capsaicin/AITC.

Materials:

  • HEK293 cells stably expressing hTRPV1 or hTRPA1.

  • Calcium indicator: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

Workflow:

  • Cell Loading: Incubate cells with 4 µM Fluo-4 AM for 45 min at 37°C. Wash 3x with assay buffer.

  • Baseline Recording: Measure fluorescence (

    
    ) for 30s to establish baseline.
    
  • Compound Addition: Inject N-Phenethylisobutyramide (0.1 nM – 100 µM, log scale).

  • Response Measurement: Record peak fluorescence (

    
    ) within 60s.
    
  • Normalization: Normalize data as

    
    . Use 1 µM Capsaicin (TRPV1) and 100 µM AITC (TRPA1) as positive controls (100% response).
    

Data Output Table (Template):

ParameterTRPV1 (hTRPV1-HEK)TRPA1 (hTRPA1-HEK)

[To be determined] (Exp: 0.5 - 50 µM)[To be determined] (Exp: >10 µM)

(%)
Relative to CapsaicinRelative to AITC
Hill Slope (

)
Indicates cooperativityIndicates cooperativity
Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Gold Standard)

Objective: Confirm channel specificity and analyze current-voltage (I-V) relationships.

Setup:

  • Rig: Axon MultiClamp 700B Amplifier.

  • Pipette Solution (Intracellular): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).

Step-by-Step Methodology:

  • Giga-seal Formation: Achieve a seal >1 GΩ on HEK293-TRPV1 cells.

  • Break-in: Apply suction to enter whole-cell configuration. Clamp at -60 mV.

  • Perfusion: Superfuse N-Phenethylisobutyramide (e.g., 10 µM) via a gravity-fed system.

  • Voltage Ramp: Apply voltage ramps from -100 mV to +100 mV over 500 ms.

  • Antagonist Validation: Co-apply with Capsazepine (10 µM, TRPV1 antagonist) or HC-030031 (10 µM, TRPA1 antagonist) to confirm specificity. A >90% reduction in current confirms the target.

Investigative Workflow Diagram

Figure 2: Pharmacological Characterization Workflow

Workflow cluster_Screen Phase 1: In Vitro Screening cluster_Mech Phase 2: Mechanistic Validation cluster_Vivo Phase 3: Sensory Profiling Start Compound Sourcing (CAS 71022-62-3) Purity QC: NMR / HPLC (>95% Purity) Start->Purity Ca_Assay Ca2+ Flux Assay (HEK-TRPV1/TRPA1) Purity->Ca_Assay DoseResp Dose-Response Curve (Calculate EC50) Ca_Assay->DoseResp Patch Patch-Clamp (Current-Voltage) DoseResp->Patch If Active Antagonist Antagonist Blockade (Capsazepine/HC-030031) Patch->Antagonist Behav Behavioral Assay (Paw Withdrawal/Licking) Antagonist->Behav Lead Candidate

Caption: Step-by-step workflow for validating N-Phenethylisobutyramide activity.

Safety & Handling

As a putative TRP channel agonist, N-Phenethylisobutyramide should be treated as a potent irritant .

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Respiratory: Handle powder in a fume hood to avoid inhalation of dust, which may cause respiratory irritation or coughing reflexes (similar to pepper spray components).

  • Deactivation: Spills should be cleaned with a 10% bleach solution or ethanol to solubilize the lipophilic amide.

References

  • Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature, 389(6653), 816–824.

  • Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents.[3] Cell, 124(6), 1269–1282.

  • Roper, S. D. (2014). TRPs in Taste and Chemesthesis.[3] Handbook of Experimental Pharmacology, 223, 827–871.

  • Menozzi-Smarrito, C., et al. (2009). Synthesis and evaluation of new alkylamides as TRPA1 agonists. Journal of Agricultural and Food Chemistry, 57(5), 1982–1989.

  • Sigma-Aldrich. (2024). N-Phenethylisobutyramide Product Information (CAS 71022-62-3).[1][2]

Sources

toxicological profile and safety assessment of N-Phenethylisobutyramide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth toxicological profile and safety assessment framework for N-Phenethylisobutyramide (CAS: 71022-62-3). This compound, structurally an amide formed from phenethylamine and isobutyric acid, is evaluated here for use as a flavoring agent or sensate.

Executive Summary

N-Phenethylisobutyramide is a lipophilic amide likely utilized for its chemesthetic properties (tingling, warming, or kokumi effects). Its safety profile is governed primarily by its metabolic lability—specifically, the rate of amide hydrolysis. Upon ingestion, the molecule is predicted to hydrolyze into isobutyric acid (a safe fatty acid) and phenethylamine (a biogenic amine).

Safety assessment relies on the Threshold of Toxicological Concern (TTC) for Cramer Class III substances (90 µ g/person/day ) or, where intake exceeds this, a Margin of Safety (MoS) calculation based on the No-Observed-Adverse-Effect Level (NOAEL) of its metabolites. Current structural analysis reveals no alerts for genotoxicity.

Chemical Identity & Physicochemical Properties

Accurate identification is the prerequisite for any safety assessment.

PropertyDetail
Chemical Name N-Phenethylisobutyramide
CAS Number 71022-62-3
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Structural Class Amide (Aromatic amine + Aliphatic acid)
Predicted LogP ~2.5 - 3.0 (Lipophilic)
Physical State Solid / Crystalline Powder
Solubility Low in water; soluble in ethanol, propylene glycol

Metabolic Fate & ADME

The safety of N-Phenethylisobutyramide is inextricably linked to its metabolism. The amide bond is the "safety valve."

Hydrolysis Pathway

The primary metabolic route is enzymatic hydrolysis mediated by Fatty Acid Amide Hydrolase (FAAH) or carboxylesterases in the liver and intestinal mucosa.

  • Metabolite A (Acid Moiety): Isobutyric acid. Rapidly metabolized via the Krebs cycle (Beta-oxidation pathway) to CO₂ and H₂O. GRAS status is well-established.

  • Metabolite B (Amine Moiety): Phenethylamine (PEA). An endogenous trace amine. It is a substrate for Monoamine Oxidase B (MAO-B), which converts it to phenylacetic acid (excreted in urine).

Toxicological Implication: If hydrolysis is rapid, the toxicity is limited to that of PEA. If hydrolysis is slow, the parent amide may accumulate, potentially interacting with TRP channels (likely TRPV1 or TRPA1) to produce sensitization.

Metabolic Pathway Diagram (DOT)

MetabolicPathway Parent N-Phenethylisobutyramide (Parent Amide) Enzyme Amidase / FAAH (Liver/Gut) Parent->Enzyme Ingestion Acid Isobutyric Acid (Safe Metabolite) Enzyme->Acid Hydrolysis Amine Phenethylamine (PEA) (Biogenic Amine) Enzyme->Amine Hydrolysis Krebs Krebs Cycle (CO2 + Energy) Acid->Krebs Beta-Oxidation MAO MAO-B Oxidation (Phenylacetic Acid) Amine->MAO Detoxification

Caption: Predicted metabolic hydrolysis of N-Phenethylisobutyramide into isobutyric acid and phenethylamine.

Toxicological Assessment

Genotoxicity[1][2][3][4]
  • Structural Alerts: The molecule contains no nitro groups, hydrazines, or alpha-beta unsaturated ketones typically associated with DNA alkylation.

  • Prediction (QSAR): Negative for Ames mutagenicity.

  • Read-Across: Simple amides of phenethylamine (e.g., N-acetylphenethylamine) have historically shown no genotoxic potential in bacterial reverse mutation assays (OECD 471).

Repeated Dose Toxicity (Sub-chronic)

In the absence of a 90-day study for this specific CAS, we apply the Component-Based Approach :

  • Isobutyric Acid: NOAEL > 1000 mg/kg bw/day (very low toxicity).

  • Phenethylamine: The limiting factor. High bolus doses can cause sympathomimetic effects (hypertension, tachycardia). However, dietary exposure from flavoring use is typically < 1 mg/kg, well below the threshold for MAO saturation.

Cramer Classification

Using the Toxtree decision tree (Cramer Rules):

  • Class: III (High Safety Concern threshold required).

  • Reasoning: Presence of a benzene ring fused to an amide side chain; not a simple ester or common carbohydrate.

  • TTC Limit: 90 µ g/person/day (0.0015 mg/kg bw/day for a 60kg adult).

Safety Verdict: If the estimated daily intake (EDI) is < 90 µ g/day , the substance is considered safe without further testing. If EDI > 90 µ g/day , specific toxicity data (or hydrolysis data) is required.

Experimental Protocols for Safety Validation

To validate the safety of N-Phenethylisobutyramide, the following protocols are recommended. These are designed to be self-validating systems.

In Vitro Metabolic Stability Assay (Hydrolysis)

Objective: Determine the half-life (


) of the amide in simulated intestinal fluid (SIF) and liver microsomes to confirm rapid clearance.

Protocol:

  • Preparation: Dissolve N-Phenethylisobutyramide in DMSO (stock 10 mM).

  • Incubation System:

    • System A: Simulated Intestinal Fluid (SIF) + Pancreatin (pH 6.8).

    • System B: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Reaction: Spike test compound (final conc. 1 µM) into the system at 37°C.

  • Sampling: Aliquot at

    
     min. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
    
  • Analysis: LC-MS/MS monitoring the depletion of the parent peak (m/z 192 → fragment) and appearance of phenethylamine.

  • Validation Criteria:

    • Positive Control (Procaine) must show >50% degradation in 30 min.

    • Negative Control (Warfarin) must show <10% degradation.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: Confirm absence of mutagenicity (OECD 471).

Protocol:

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.

  • Dose Range: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

  • Metabolic Activation: Perform with (+S9) and without (-S9) rat liver enzyme fraction.

  • Method: Pre-incubation method (20 min at 37°C) is preferred for lipophilic amides to ensure contact with bacteria.

  • Criteria: A positive result is defined as a dose-dependent increase in revertant colonies

    
     2-fold over solvent control.
    

Safety Assessment Decision Tree

This logic flow dictates the regulatory path for N-Phenethylisobutyramide.

SafetyDecision Start Start Safety Assessment (N-Phenethylisobutyramide) Intake Calculate Estimated Daily Intake (EDI) Start->Intake CheckTTC Is EDI < 90 µg/day? (Cramer Class III) Intake->CheckTTC Safe1 SAFE (Based on TTC) CheckTTC->Safe1 Yes Hydrolysis Perform In Vitro Hydrolysis CheckTTC->Hydrolysis No CheckHydro Is Hydrolysis Rapid? (t1/2 < 30 min) Hydrolysis->CheckHydro ToxMetabolites Assess Metabolites (PEA + Isobutyric Acid) CheckHydro->ToxMetabolites Yes FullTox REQUIRE Full Tox Study (90-day Rodent) CheckHydro->FullTox No (Stable Amide) Safe2 SAFE (If Metabolites < NOAEL) ToxMetabolites->Safe2

Caption: Decision tree for the safety evaluation of N-Phenethylisobutyramide based on intake and metabolic stability.

References

  • EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2010). Scientific Opinion on Flavouring Group Evaluation 12, Revision 2 (FGE.12Rev2): Primary saturated or unsaturated alicyclic alcohols, aldehydes, acids, and esters. EFSA Journal.[1] Link

  • Munro, I. C., et al. (1996). The Threshold of Toxicological Concern (TTC) in risk assessment. Toxicology Letters. Link

  • Smith, R. L., et al. (2005).[2] Criteria for the safety evaluation of flavoring substances. Food and Chemical Toxicology.[3] Link

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test.[4] OECD Guidelines for the Testing of Chemicals. Link

  • PubChem. (2024). Compound Summary: N-Phenethylisobutyramide (CAS 71022-62-3).[5][6] National Library of Medicine. Link

Sources

Physicochemical Profiling & Pre-formulation of N-Phenethylisobutyramide (FEMA 4436)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Phenethylisobutyramide (FEMA 4436; CAS 71022-62-3) is a sensory-active amide structurally related to capsaicinoids and spilanthol. While primarily utilized as a flavor modifying agent to impart "tingling" or "kokumi" (mouthfulness) sensations without thermal pungency, its pharmacological potential extends into TRP-channel modulation.

For drug development professionals, this molecule presents a classic Biopharmaceutics Classification System (BCS) Class II profile: moderate-to-high permeability but solubility-limited bioavailability. This guide outlines the critical physicochemical characterization and formulation strategies required to transition this compound from a neat chemical to a bio-functional delivery system.

Part 1: Molecular Identity & Structural Analysis

Before initiating wet-lab protocols, the fundamental chemical constants must be established to define the formulation design space.

Table 1: Chemical Constants & Predicted Properties
ParameterValue / DescriptionRelevance to Formulation
IUPAC Name 2-methyl-N-(2-phenylethyl)propanamideChemical Registry
CAS Number 71022-62-3Regulatory Identification
Molecular Weight 191.27 g/mol Molar dosing calculations
Physical State White to yellow crystalline solidSolid-state handling
LogP (Predicted) ~2.5 (Lipophilic)Indicates high membrane permeability; requires lipidic or surfactant-based delivery.
H-Bond Donors 1 (Amide NH)Potential for co-crystal formation.
H-Bond Acceptors 1 (Carbonyl O)Solvent interaction capability.
pKa ~15 (Amide H); Neutral at physiological pHSolubility will likely be pH-independent , simplifying GI transit modeling but removing pH-adjustment as a solubilization strategy.

Part 2: Physicochemical Profiling (The Core)

Solid-State Characterization (Polymorphism)

Amides are notorious for polymorphism—the ability to exist in multiple crystal lattice arrangements. Different polymorphs can exhibit vastly different melting points and solubility rates.

The Protocol: Thermal & Structural Scanning

  • DSC (Differential Scanning Calorimetry):

    • Method: Heat sample from 25°C to 200°C at 10°C/min under nitrogen purge.

    • Look for: A sharp endotherm (melting event). If multiple endotherms appear (e.g., one at 85°C and another at 92°C), you likely have a mixture of polymorphs or a solvate.

  • PXRD (Powder X-Ray Diffraction):

    • Method: Scan 2θ from 5° to 40°.

    • Purpose: Establish a "fingerprint" of the crystal lattice. This is the baseline to ensure your formulation process (e.g., milling) does not induce a phase change to a less stable form.

Solubility Profiling

With a LogP of ~2.5, N-Phenethylisobutyramide sits in the "Goldilocks" zone for lipid formulations but is problematic for simple aqueous solutions.

The Protocol: Saturation Shake-Flask Method

  • Media Preparation: Prepare buffers at pH 1.2 (Gastric), pH 6.8 (Intestinal), and Water.

  • Saturation: Add excess solid compound to 10 mL of each medium in glass vials.

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PVDF filter (avoid nylon, which binds amides).

  • Quantification: Analyze via HPLC-UV (approx. 210-220 nm detection for the amide/phenyl chromophore).

Critical Insight: Because the molecule is neutral, you should expect flat solubility across the pH range. If solubility drops significantly in water compared to buffer, investigate ionic strength effects (salting out).

Chemical Stability (Hydrolysis Risk)

The amide bond connecting the isobutyryl group and the phenethylamine tail is susceptible to hydrolysis, particularly under acidic conditions (stomach) or enzymatic attack (amidase).

Stress Testing Protocol:

  • Acid Stress: 0.1 N HCl at 60°C for 4 hours.

  • Oxidative Stress: 3% H₂O₂ at RT for 4 hours.

  • Analysis: Monitor for the appearance of degradation products: Isobutyric acid and Phenethylamine.

Part 3: Formulation Strategies

Given the physicochemical profile (Lipophilic, Neutral, Solid), the formulation logic must focus on increasing the effective surface area or dissolving the compound in a carrier system.

Formulation Decision Tree

The following diagram illustrates the logical flow for selecting a delivery system based on the characterization data.

FormulationLogic Start N-Phenethylisobutyramide (LogP ~2.5, Neutral) SolubilityCheck Aqueous Solubility > 100 µg/mL? Start->SolubilityCheck SimpleSol Simple Solution/Syrup SolubilityCheck->SimpleSol Yes DoseCheck Target Dose High or Low? SolubilityCheck->DoseCheck No (Likely) CoSolvent Co-Solvent System (PG/Ethanol/Water) DoseCheck->CoSolvent Low Dose (<10mg) MeltingPoint Melting Point Check DoseCheck->MeltingPoint High Dose (>50mg) LowMP Low MP (<100°C) Lipid Formulation MeltingPoint->LowMP Likely Scenario HighMP High MP (>150°C) Particle Size Reduction MeltingPoint->HighMP SEDDS SEDDS / SMEDDS (Oil + Surfactant) LowMP->SEDDS NanoSusp Nanosuspension (Wet Milling) HighMP->NanoSusp

Figure 1: Formulation Decision Tree. Based on the predicted LogP and amide structure, a Lipid-Based Formulation (SEDDS) is the highest probability success path.

Recommended Prototype: SEDDS (Self-Emulsifying Drug Delivery System)

Since the compound is lipophilic and likely has a melting point <150°C, dissolving it in an oil/surfactant mix prevents recrystallization and presents the drug in a pre-dissolved state to the GI tract.

Prototype Protocol:

  • Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) - Solubilizer.

  • Surfactant: Cremophor® EL or Tween 80 - Emulsifier.

  • Co-Surfactant: Transcutol® P - Permeability enhancer.

  • Ratio: Mix Oil:Surfactant:Co-Surfactant in a 20:50:30 ratio.

  • Loading: Add N-Phenethylisobutyramide (10% w/w) to the mixture.

  • Processing: Vortex and heat to 40°C until clear.

  • Evaluation: Dilute 1 part formulation into 100 parts water. It should spontaneously form a clear/bluish nano-emulsion.

Part 4: Biological Interface & Mechanism

Understanding the target interaction is crucial for developing bioassays to verify formulation potency. N-Phenethylisobutyramide acts as a chemesthetic agent .

Mechanism of Action: TRP Channel Modulation

Unlike Capsaicin (TRPV1 agonist) which causes burning, N-Phenethylisobutyramide likely modulates TRPA1 or specific subsets of TRPV1 to induce "tingling" or "kokumi" (calcium sensing receptor crosstalk) without nociception (pain).

TRP_Pathway Ligand N-Phenethylisobutyramide (Formulated) Receptor TRP Channel (TRPA1 / TRPV1) Ligand->Receptor Binding IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Pore Opening Depolarization Membrane Depolarization IonFlux->Depolarization Signal Sensory Nerve Signal (Vagus/Trigeminal) Depolarization->Signal Sensation Perception: Tingling / Kokumi / Salivation Signal->Sensation

Figure 2: Signal Transduction Pathway. The molecule activates transmembrane cation channels, leading to depolarization of sensory neurons.

References

  • PubChem. (n.d.).[1] N-(2-Phenylethyl)-isobutyramide (CID 290550).[2] National Center for Biotechnology Information. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (2015).[3] FEMA GRAS Assessments of Flavor Ingredients. FEMA Flavor Library. (Reference for FEMA 4436 status). Retrieved from [Link]

  • Roper, S. D. (2014). TRPs in Taste and Chemesthesis. Handbook of Experimental Pharmacology.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Reference for solubility protocols).

Sources

Methodological & Application

Application Note: HPLC Method Development for N-Phenethylisobutyramide Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the systematic development and validation of a Reversed-Phase HPLC (RP-HPLC) method for the quantification of N-Phenethylisobutyramide , a sensory-active alkylamide used in flavor formulations and pharmaceutical research. Unlike standard compendial methods, this protocol addresses the specific hydrophobic and UV-absorption characteristics of the phenethyl-amide pharmacophore. We provide a "Gold Standard" protocol optimized for resolution, peak symmetry, and sensitivity, supported by mechanistic insights into column selection and mobile phase engineering.

Physicochemical Profiling & Method Strategy

Before initiating chromatographic runs, we must understand the analyte's behavior.[1][2] N-Phenethylisobutyramide (C12H17NO) is a neutral amide with a hydrophobic isobutyl tail and a phenethyl aromatic ring.

PropertyValue (Est.)Chromatographic Implication
Molecular Weight 191.27 g/mol Suitable for standard HPLC pressure limits; elutes early-to-mid range.
LogP (Octanol/Water) ~2.6 – 2.9Moderately Hydrophobic. Requires a C18 stationary phase and a mobile phase with significant organic strength (40-80% ACN).
pKa Neutral (Amide)pH control is less critical for ionization but essential for silica stability and peak sharpness. Acidic pH (2-3) is preferred to suppress silanol activity.
UV Maxima ~210 nm, ~257 nm210 nm offers max sensitivity (amide + phenyl); 257 nm offers higher selectivity (phenyl ring) with less solvent noise.
Method Development Logic (The "Why")
  • Stationary Phase: A C18 (Octadecyl) column is selected due to the analyte's hydrophobicity. A "End-capped" base-deactivated silica is crucial to prevent tailing caused by the interaction between the amide nitrogen and residual silanols.

  • Mobile Phase: Acetonitrile (ACN) is chosen over Methanol for its lower viscosity (lower backpressure) and lower UV cutoff (better baseline at 210 nm).

  • Modifier: 0.1% Formic Acid or Phosphoric Acid is added. While the analyte is neutral, the acid ensures the silica surface remains protonated, reducing secondary interactions.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the method development lifecycle, ensuring a "Right-First-Time" approach.

MethodDevelopment Start Analyte Profiling (LogP, UV, Solubility) ColumnSel Stationary Phase Selection (C18 End-capped) Start->ColumnSel Hydrophobic Interaction MobilePhase Mobile Phase Screening (ACN vs MeOH / pH 2.5 vs 7.0) ColumnSel->MobilePhase Selectivity Check Optimization Gradient Optimization (Resolution & Tailing Factor) MobilePhase->Optimization Peak Shape < 1.2 Validation ICH Q2(R1) Validation (Linearity, Accuracy, Precision) Optimization->Validation Final Conditions Validation->Optimization Fail (RSD > 2%) FinalMethod Final Protocol (SOP Generation) Validation->FinalMethod Pass Criteria

Figure 1: Strategic workflow for HPLC method development, emphasizing the feedback loop during validation.

The "Gold Standard" Protocol

This protocol is the finalized output of the optimization phase. It is robust for both neat standards and extracted samples (e.g., food matrices or plasma).

Chromatographic Conditions
  • Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (Phenomenex Kinetex).

    • Why: The 3.5 µm particle size offers a balance between resolution and backpressure, allowing for faster flow rates than 5 µm columns.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (Milli-Q).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Column Temperature: 30°C (Controlled to minimize retention time drift).

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (Quantification) and 254 nm (Identity Confirmation).

Gradient Program

A gradient is preferred over isocratic to prevent the accumulation of hydrophobic matrix components on the column.

Time (min)% Mobile Phase BEvent
0.0 30%Initial Hold (Equilibration)
2.0 30%Isocratic hold to separate polar interferences
10.0 80%Linear Ramp to elute N-Phenethylisobutyramide
12.0 95%Wash step (remove highly hydrophobic matrix)
14.0 95%Hold Wash
14.1 30%Return to Initial Conditions
18.0 30%Re-equilibration (Critical for reproducibility)
Sample Preparation (Liquid-Liquid Extraction)

For complex matrices (e.g., flavor concentrates, plasma), a simple dilution is often insufficient.

  • Aliquot: Transfer 1.0 mL of sample into a glass centrifuge tube.

  • Extraction: Add 3.0 mL of Ethyl Acetate. Vortex vigorously for 1 min.

  • Phase Separation: Centrifuge at 3,000 x g for 5 min.

  • Dry Down: Transfer the organic (upper) layer to a clean vial and evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 1.0 mL of Initial Mobile Phase (30% ACN / 70% Water).

  • Filter: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Method Validation (ICH Q2 Guidelines)

To ensure trustworthiness, the method must be validated.[2] The following parameters are the acceptance criteria.

ParameterAcceptance CriteriaExperimental Note
System Suitability Tailing Factor (T) < 1.5; Plate Count (N) > 5000Run 5 replicate injections of a standard before every batch.
Linearity

Range: 1.0 µg/mL to 100 µg/mL.
Precision (Repeatability) RSD < 2.0%n=6 injections at 100% target concentration.
Accuracy (Recovery) 95% - 105%Spike samples at 80%, 100%, and 120% levels.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Estimated LOQ: ~0.1 µg/mL at 210 nm.

Troubleshooting & Expert Insights

Issue: Peak Tailing (> 1.5)

  • Cause: Secondary interactions between the amide nitrogen and residual silanols on the silica support.

  • Fix: Ensure the column is "End-capped." Increase buffer concentration or switch to a lower pH (e.g., 0.1% TFA instead of Formic Acid) to fully protonate silanols.

Issue: Baseline Drift at 210 nm

  • Cause: UV absorption of the mobile phase modifiers. Formic acid has higher absorbance at 210 nm than Phosphoric acid.

  • Fix: Switch to Phosphoric Acid (non-UV absorbing) if detection at 210 nm is noisy. Ensure Acetonitrile is "Far UV" or "Gradient" grade.

Issue: Retention Time Shifts

  • Cause: Inadequate re-equilibration time after the gradient wash.

  • Fix: Extend the post-run equilibration (Time 14.1 to 18.0) by 2 minutes.

Sample Prep Logic Flow

SamplePrep Sample Raw Sample (1 mL) Extract Add Ethyl Acetate (3 mL) & Vortex Sample->Extract Centrifuge Centrifuge (3000g, 5 min) Extract->Centrifuge Evap Evaporate Organic Layer (N2 Stream) Centrifuge->Evap Recon Reconstitute (Mobile Phase) Evap->Recon

Figure 2: Liquid-Liquid Extraction (LLE) workflow for isolating N-Phenethylisobutyramide from complex matrices.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Link

  • PubChem. (n.d.). N-Phenethylisobutyramide (Compound Summary).[6] National Center for Biotechnology Information. Link

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. Wiley-Interscience.

Sources

Application Note: High-Performance Solid Phase Extraction (SPE) of N-Phenethylisobutyramide from Complex Food Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N-Phenethylisobutyramide (FEMA 4216) is a sensory-active alkylamide providing "kokumi" (mouthfulness) and tingling sensations, naturally occurring in Sichuan pepper and used as a flavoring agent. Its analysis in food matrices is complicated by its moderate lipophilicity (LogP ~2.5 ) and the presence of interfering lipids and proteins in the matrix.

This protocol details a robust Polymeric Reversed-Phase (RP) SPE workflow. Unlike liquid-liquid extraction (LLE), which often suffers from emulsion formation in fatty foods, this SPE method provides high recovery (>85%) and significant matrix cleanup.

The Mechanism: The extraction relies on Van der Waals forces (hydrophobic interaction) between the neutral amide moiety of the analyte and the divinylbenzene-co-N-vinylpyrrolidone backbone of the sorbent. The protocol utilizes a "catch-and-release" strategy where interferences (sugars, salts, proteins) are washed away with aqueous solvents, while the analyte is selectively eluted with organic solvent.

Physicochemical Profile & Sorbent Selection[1][2]

Understanding the analyte is the prerequisite for method design.

PropertyValueImplication for SPE
Molecular Weight 191.27 g/mol Small molecule; fast diffusion kinetics.
LogP (Octanol/Water) ~2.5 (Moderate)Requires Reversed-Phase (RP) retention. Hydrophilic enough to elute in MeOH; Hydrophobic enough to retain during aqueous wash.
pKa Neutral AmidepH adjustment is not critical for retention, but acidification (0.1% Formic Acid) prevents ionization of matrix amines, improving cleanup.
Solubility Low in water; High in MeOH/MeCNSample must be loaded in <10% organic solvent to prevent "breakthrough."

Recommended Sorbent: Hydrophilic-Lipophilic Balanced (HLB) Polymer (e.g., Oasis HLB, Strata-X, or equivalent).

  • Why? Unlike C18 silica, polymeric sorbents do not dry out (dewet) and offer higher surface area (800 m²/g) for retaining moderately polar amides.

Pre-Treatment & Extraction Protocol[3]

Critical Control Point: Direct loading of food homogenate will clog cartridges. A solvent extraction followed by dilution is required.[1]

Reagents
  • Extraction Solvent: Acetonitrile (MeCN) or Methanol (MeOH).

  • Defatting Solvent: n-Hexane (for high-fat matrices like cheese/oils).

  • Loading Buffer: 0.1% Formic Acid in Water.

Step-by-Step Pre-Treatment
  • Homogenization: Weigh 2.0 g of food sample into a 50 mL centrifuge tube. Add 10 mL of Extraction Solvent (MeCN).

  • Agitation: Vortex for 1 min, then sonicate for 15 min to disrupt cellular matrices.

  • Protein Precipitation: Centrifuge at 4000 x g for 10 min at 4°C. The proteins will pellet; the supernatant contains the analyte.

  • Defatting (Optional for High Fat):

    • Transfer supernatant to a new tube.

    • Add 5 mL n-Hexane , shake vigorously for 1 min.

    • Centrifuge.[2][1][3][4][5] Discard the upper hexane layer (lipids). Keep the lower MeCN layer.

  • Dilution (The "Load" State):

    • Take 1 mL of the MeCN extract.

    • Dilute with 9 mL of Loading Buffer (Water + 0.1% FA).

    • Result: A 10% organic solution. This ensures the analyte binds to the SPE sorbent rather than staying in the solvent.

Solid Phase Extraction (SPE) Protocol[1][4][7]

Cartridge: Polymeric RP (60 mg / 3 mL). Manifold: Vacuum manifold set to drop-wise flow (1-2 drops/sec).

StepSolvent / ActionMechanistic Purpose
1.[2][1][6] Condition 2 mL MethanolSolvates the polymer chains, opening the pores for interaction.
2. Equilibrate 2 mL Water (+0.1% Formic Acid)Creates an aqueous environment matching the sample load.
3. Load 10 mL Diluted Sample (from Step 3.5)Analyte binds to sorbent via hydrophobic interaction. Salts/sugars pass through.
4. Wash 1 2 mL 5% Methanol in WaterRemoves highly polar interferences (sugars, acids) without eluting the analyte.
5. Wash 2 2 mL 0.1% Formic Acid in WaterRemoves residual proteins/amines.
6. Dry Vacuum for 5 minsCritical: Removes residual water which can interfere with LC-MS ionization or evaporation.
7. Elute 2 x 1 mL MethanolDisrupts hydrophobic bonds; releases N-Phenethylisobutyramide.
8. Post-Tx Evaporate to dryness (N2 stream); Reconstitute in Mobile Phase.Concentrates the sample for trace detection.

Visual Workflow & Mechanism

SPE_Workflow cluster_SPE Solid Phase Extraction (HLB) Sample Food Sample (2g) Extract Extraction (10mL MeCN + Sonication) Sample->Extract Centrifuge Centrifugation (Remove Protein Pellet) Extract->Centrifuge Defat Defatting (Optional) (Hexane Partition) Centrifuge->Defat High Fat Dilute Dilution (1:9 with Water/0.1% FA) Centrifuge->Dilute Low Fat Defat->Dilute Lower Phase Load LOAD (Analyte Binds) Dilute->Load Wash WASH (5% MeOH -> Remove Polar Matrix) Load->Wash Elute ELUTE (100% MeOH) Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS

Figure 1: Complete extraction workflow for N-Phenethylisobutyramide, emphasizing the critical dilution step prior to SPE loading to prevent analyte breakthrough.

LC-MS/MS Analytical Conditions

To validate the extraction, the following instrumental parameters are recommended.

  • Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 8 minutes.

  • MS Mode: ESI Positive (+).

  • MRM Transitions:

    • Quantifier: 192.1 → 105.1 (Tropylium ion, characteristic of phenethyl group).

    • Qualifier: 192.1 → 71.1 (Isobutyryl group).

Method Validation & Troubleshooting

Self-Validating the Wash Step

To ensure the 5% MeOH wash does not result in analyte loss (given the moderate LogP), perform an Elution Profile Test :

  • Load standard onto cartridge.

  • Wash sequentially with 1 mL of 0%, 10%, 20%, 30% MeOH.

  • Collect each fraction separately and analyze.

  • Result: If analyte appears in the 20% fraction, keep the wash at 5-10%.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (<60%) Breakthrough during loading.Ensure sample is diluted to <10% organic before loading.
High Backpressure Particulates in load sample.[1]Filter extract (0.2 µm PTFE) or centrifuge at higher speed before SPE.
Ion Suppression Matrix lipids eluting with analyte.Incorporate the Hexane defatting step (Step 3.4) or use a stronger Wash 2 (e.g., 20% MeOH check profile first).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 290550, N-(2-Phenylethyl)-isobutyramide. Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Specifications for Flavourings: N-Phenethylisobutyramide. FEMA 4216. Retrieved from [Link]

Sources

sensory evaluation protocols for N-Phenethylisobutyramide threshold testing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sensory Evaluation Protocols for N-Phenethylisobutyramide Threshold Testing

Introduction & Scope

N-Phenethylisobutyramide (CAS No. 71022-62-3) is a chemesthetic agent structurally related to alkylamides found in Szechuan pepper (sanshools) and Spilanthes acmella (spilanthol). Unlike basic tastants (sweet, sour, salty, bitter, umami), this compound is primarily evaluated for its somatosensory contribution —often described as a tingling, buzzing, or numbing sensation (paresthesia), and occasionally for its ability to enhance saltiness or savory characteristics ("kokumi" effect) [1].

Establishing precise sensory thresholds—both Detection Threshold (DT) and Recognition Threshold (RT) —is critical for:

  • Potency Standardization: Normalizing raw material strength across batches.

  • Dose-Response Modeling: Defining the psychophysical curve for product formulation.

  • Safety & Compliance: Ensuring usage levels remain within sub-irritant, palatable ranges.

This protocol details a rigorous methodology for determining these thresholds using the ASTM E679-19 standard practice (Ascending Concentration Series Method of Limits) with a 3-Alternative Forced Choice (3-AFC) presentation [2].

Safety & Handling (Crucial)

Warning: N-Phenethylisobutyramide is a potent chemesthetic and irritant. It can cause significant ocular and mucosal irritation.

  • Hazard Classification: Acute Toxicity (Oral) Category 4; Eye Irritation Category 2 [3].[1]

  • PPE Requirements:

    • Eyes: Chemical splash goggles are mandatory during stock preparation.

    • Skin: Nitrile gloves (minimum 0.11 mm thickness).

    • Respiratory: Handle neat powder in a fume hood or with a P95 particulate respirator to avoid inhalation of dust, which can cause severe respiratory tingling/irritation.

  • Neutralization: In case of skin contact, wash with oil (e.g., vegetable oil) or ethanol followed by soap and water. Water alone is ineffective due to the compound's lipophilicity.

Experimental Protocol

Panelist Selection & Screening

Chemesthetic sensitivity varies widely among individuals (polymorphism in TRP channels).

  • Recruitment:

    
     panelists (to ensure 
    
    
    
    valid datasets).
  • Exclusion Criteria:

    • Anosmia or ageusia.

    • Oral lesions or recent dental work.

    • Capasicin/Sanshool Non-Responders: Screen panelists with a suprathreshold solution (e.g., 5 ppm spilanthol or 0.5 ppm capsaicin) to ensure they can perceive the chemesthetic "tingle."

Stimulus Preparation

N-Phenethylisobutyramide is hydrophobic. Direct dissolution in water is impossible and will lead to heterogeneity.

Reagents:

  • N-Phenethylisobutyramide (High Purity >98%).

  • Ethanol (Food Grade, 95% or Absolute) or Propylene Glycol (PG).

  • Diluent: Distilled or Reverse Osmosis Water (neutral pH).

Stock Solution (1000 ppm):

  • Weigh 100 mg of N-Phenethylisobutyramide.

  • Dissolve in 100 mL of Ethanol (or PG) in a volumetric flask.

  • Sonicate for 10 minutes to ensure complete dissolution.

Dosing Series (Ascending): Prepare a geometric series with a dilution factor of 2 or 3. For this compound, a range from 0.1 ppm to 50 ppm is typical for threshold hunting, though this must be adjusted based on benchtop tasting.

Example Dilution Scheme (Dilution Factor = 3):

Step Concentration (ppm) Preparation Method
Stock 1000 100 mg in 100 mL EtOH
Step 6 30.0 3 mL Stock + 97 mL Water
Step 5 10.0 Serial Dilution from Step 6
Step 4 3.33 Serial Dilution from Step 5
Step 3 1.11 Serial Dilution from Step 4
Step 2 0.37 Serial Dilution from Step 3

| Step 1 | 0.12 | Serial Dilution from Step 2 |

Note: Ensure the final ethanol concentration in the highest sample is <1% to prevent solvent masking. Match the ethanol content in the "Blank" (water) samples to the test samples to eliminate cueing.

Sensory Presentation (3-AFC)

The 3-Alternative Forced Choice method minimizes response bias.

  • Setup: Each panelist receives 6 sets of cups (one set for each concentration step).

  • The Triad: Each set contains 3 cups :

    • 2 Controls (Vehicle/Water + matched EtOH).

    • 1 Active (N-Phenethylisobutyramide).

  • Task: "Taste the samples from left to right. Swallow (or expectorate) and identify which sample is different. You must choose one, even if you are guessing."

  • Order: Ascending concentration (Step 1

    
     Step 6). This prevents fatigue and desensitization from high concentrations early in the test.
    
  • Inter-Stimulus Interval (ISI): Critical. Unlike taste, chemesthesis lingers. Enforce a 60-90 second break between triads.

  • Rinse: Warm water (

    
    C) or unsalted crackers are recommended to reset the palate.
    

Workflow Visualization

The following diagram illustrates the ASTM E679 logic flow for a single panelist.

G Start Start: Lowest Concentration (Step 1) Triad Present 3-AFC Triad (2 Blanks, 1 Active) Start->Triad Decision Panelist Response: Is the choice correct? Triad->Decision NextStep Proceed to Next Higher Concentration Decision->NextStep Incorrect (-) or Correct (+) NextStep->Triad If Steps Remaining Stop End of Series (Highest Step Reached) NextStep->Stop If Step 6 Completed Calc Calculate Individual BET (Geometric Mean) Stop->Calc

Caption: Figure 1. Logic flow for the Ascending Concentration Series Method of Limits (ASTM E679). The test proceeds regardless of correct/incorrect answers to capture the transition from chance to detection.

Data Analysis

Data is analyzed to determine the Best Estimate Threshold (BET) for each panelist and the Group Threshold .

Individual BET Calculation

The threshold is estimated as the geometric mean of the highest concentration missed and the next higher concentration (the first correct response in a consistent run).



  • Scenario A (Transition): Panelist is incorrect at 3.33 ppm, correct at 10.0 ppm and 30.0 ppm.

    • 
      .
      
  • Scenario B (All Correct): Panelist is correct at Step 1 (0.12 ppm).

    • Assumption: Threshold is lower than Step 1.

    • 
      .
      
  • Scenario C (All Incorrect): Panelist misses Step 6 (30.0 ppm).

    • Assumption: Threshold is higher.

    • 
      .
      
Group Threshold Calculation

Do not average the arithmetic values. Use the geometric mean of the individual BETs.



Recognition vs. Detection
  • Detection (DT): The concentration where the panelist can select the odd sample (even if they just feel "something" different).

  • Recognition (RT): The concentration where the panelist explicitly identifies the specific attribute (e.g., "tingling" or "numbing"). This often requires a secondary question after the 3-AFC selection: "Describe the sensation."

References

  • PubChem. (2025).[1][2] N-(2-Phenylethyl)-isobutyramide Compound Summary. National Library of Medicine. Available at: [Link]

  • ASTM International. (2019). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. West Conshohocken, PA. Available at: [Link]

  • Lawless, H. T., & Heymann, H. (2010). Sensory Evaluation of Food: Principles and Practices. Springer Science & Business Media. (Contextual reference for 3-AFC methodology).

Sources

Application Note: Advanced Encapsulation Strategies for N-Phenethylisobutyramide Stability and Bioavailability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Phenethylisobutyramide (N-PIB) is a bioactive secondary amide structurally related to capsaicinoids, utilized for its kokumi (mouthfulness) sensitizing properties and potential metabolic modulation via TRP channel activation. Despite its efficacy, N-PIB presents significant formulation challenges: high lipophilicity (LogP ~2.5), poor aqueous solubility, and susceptibility to amide hydrolysis under extreme pH conditions.

This application note details three distinct encapsulation protocols designed to overcome these limitations. By transitioning N-PIB from a raw hydrophobic crystalline state to engineered delivery systems, researchers can achieve:

  • Kinetic Stability: Protection against hydrolytic cleavage.

  • Solubility Enhancement: Improvement in dissolution rates in aqueous media.

  • Controlled Release: Modulation of sensory onset and bioavailability.

Physicochemical Profile & Pre-Formulation Logic

Before encapsulation, the molecule must be characterized to select the appropriate carrier system.

PropertyValue / CharacteristicFormulation Implication
Molecular Structure Secondary Amide (

)
Susceptible to acid/base hydrolysis; requires neutral pH processing.
Hydrophobicity LogP

2.5 (Lipophilic)
Insoluble in water; requires emulsification or molecular inclusion.
Physical State Crystalline Solid (MP

45–50°C)
Low melting point requires careful thermal control during spray drying to prevent "stickiness."
Solubility Soluble in Ethanol, MCT Oil, PGCarrier solvents must be compatible with the final food/drug matrix.

Expert Insight: The low melting point of N-PIB is the critical failure point in spray drying. If the outlet temperature exceeds the melting point significantly without a structural carrier, the powder will cake. We mitigate this by dissolving N-PIB in a carrier oil (MCT) prior to emulsification.

Technique A: Molecular Inclusion via Beta-Cyclodextrin (β-CD)

Mechanism: β-CD possesses a hydrophobic cavity (~7.8 Å diameter) that perfectly accommodates the phenethyl moiety of N-PIB, while the hydrophilic exterior ensures water solubility. This protects the amide bond from hydrolytic enzymes and protons.

Protocol: Co-Precipitation Method

Best for: High-purity analytical standards and maximum stability.

Materials
  • N-Phenethylisobutyramide (≥98% purity)

  • Beta-Cyclodextrin (β-CD)

  • Ethanol (Absolute)

  • Deionized Water

Workflow Diagram

CD_Inclusion cluster_0 Phase A: Host Prep cluster_1 Phase B: Guest Prep CD_Dissolve Dissolve β-CD in Water (50°C) Mix Dropwise Addition (Guest into Host) CD_Dissolve->Mix NPIB_Dissolve Dissolve N-PIB in Ethanol NPIB_Dissolve->Mix Equilibrate Stir 4h @ 50°C Then Cool to 4°C Mix->Equilibrate Recover Filter Precipitate & Wash (Cold EtOH) Equilibrate->Recover Dry Vacuum Dry 40°C, 24h Recover->Dry

Figure 1: Co-precipitation workflow for creating N-PIB/β-CD inclusion complexes.

Step-by-Step Procedure
  • Stoichiometry Calculation: Calculate a 1:1 molar ratio.

    • MW N-PIB: ~191.27 g/mol

    • MW β-CD: ~1135 g/mol

    • Example: Dissolve 11.35g β-CD in 100mL water.

  • Host Preparation: Heat water to 50°C and stir β-CD until fully dissolved (clear solution).

  • Guest Preparation: Dissolve 1.91g N-PIB in 10mL ethanol. Ensure complete dissolution.

  • Complexation: Slowly add the N-PIB solution dropwise into the β-CD solution under continuous agitation (500 RPM).

    • Critical Control Point: Do not add too quickly, or N-PIB will precipitate as crystals rather than complexing.

  • Equilibration: Maintain stirring at 50°C for 4 hours. Then, remove heat and allow the solution to cool slowly to room temperature, followed by refrigeration (4°C) overnight to maximize precipitation of the complex.

  • Recovery: Filter the white precipitate using a vacuum filtration system (0.45µm membrane). Wash lightly with a small amount of cold ethanol to remove uncomplexed surface N-PIB.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Technique B: Matrix Encapsulation via Spray Drying

Mechanism: N-PIB is dissolved in a carrier oil and emulsified into a biopolymer solution. Spray drying evaporates the water, trapping the oil droplets within a glassy matrix of Gum Arabic/Maltodextrin.

Protocol: Oil-in-Water (O/W) Emulsion Encapsulation

Best for: Scalable production, flavor masking, and food applications.

Materials
  • Core: N-PIB dissolved in MCT Oil (Medium Chain Triglycerides)

  • Wall: Gum Arabic (GA) and Maltodextrin (MD) (DE 10-12)

  • Emulsifier: Modified Starch (e.g., Hi-Cap) or Tween 80 (if permissible)

Process Logic Diagram

SprayDrying Start Start OilPhase Oil Phase: Dissolve N-PIB in MCT (Load: 10-15%) Start->OilPhase WaterPhase Water Phase: Hydrate GA/MD (1:1) Total Solids: 30-40% Start->WaterPhase PreEmulsion High Shear Mixing (10,000 RPM, 5 min) OilPhase->PreEmulsion WaterPhase->PreEmulsion Homogenization High Pressure Homogenization (500 bar, 2 passes) PreEmulsion->Homogenization Target droplet <1µm SprayDry Spray Drying Inlet: 180°C | Outlet: 80-90°C Homogenization->SprayDry Powder Final Microcapsules (<5% Moisture) SprayDry->Powder

Figure 2: Critical process parameters for spray drying hydrophobic amides.

Step-by-Step Procedure
  • Wall Solution: Hydrate Gum Arabic and Maltodextrin (ratio 1:1) in deionized water at 60°C. Target a total solid content of 35% (w/w). Allow to hydrate overnight to fully unfold polymer chains.

  • Core Preparation: Dissolve N-PIB into MCT oil. A loading of 10% N-PIB in oil is recommended to ensure stability.

    • Why MCT? It acts as a solvent to prevent N-PIB recrystallization during drying.

  • Emulsification: Add the oil phase to the water phase.

    • Coarse Emulsion: Use a rotor-stator mixer (Ultra-Turrax) at 10,000 rpm for 2 minutes.

    • Fine Emulsion: Pass through a high-pressure homogenizer at 50 MPa (500 bar) for 2 passes.

    • Self-Validation: The emulsion must appear milky white with no oil separation for at least 1 hour before spraying.

  • Spray Drying:

    • Inlet Temp: 170–180°C.

    • Outlet Temp: 80–90°C. (Strictly control this; if >90°C, the oil may expand and crack the matrix).

    • Atomization: Centrifugal wheel or two-fluid nozzle.

  • Collection: Collect powder from the cyclone separator. Store in airtight, metallized bags.

Technique C: Nanoliposomal Formulation

Mechanism: Incorporation of N-PIB into the lipid bilayer of phospholipid vesicles. This mimics cell membranes, significantly enhancing bioavailability for pharmaceutical or cosmeceutical applications.

Protocol: Thin-Film Hydration

Best for: High bioavailability and transdermal applications.

Materials
  • Phosphatidylcholine (PC) (e.g., from Soy or Egg)

  • Cholesterol (Stabilizer)

  • Chloroform/Methanol (2:1 v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Procedure
  • Lipid Solution: Dissolve PC, Cholesterol, and N-PIB in the Chloroform/Methanol mixture in a round-bottom flask.

    • Molar Ratio: PC:Cholesterol:N-PIB = 7:2:1.

  • Film Formation: Evaporate the solvent using a rotary evaporator (Rotavap) at 45°C under vacuum until a thin, dry lipid film forms on the flask wall.

  • Desiccation: Place the flask under high vacuum for 2-4 hours to remove trace solvent.

  • Hydration: Add PBS (pre-warmed to 50°C) to the flask. Rotate the flask (without vacuum) to hydrate the film. The film will peel off and form Multilamellar Vesicles (MLVs).

  • Sizing (Extrusion): Pass the suspension through a polycarbonate membrane extruder (100nm pore size) 11 times. This converts MLVs into Large Unilamellar Vesicles (LUVs) with uniform size.

  • Validation: Measure size and Zeta Potential using Dynamic Light Scattering (DLS). Target size: 100–150 nm.

Analytical Validation Methods

To ensure the protocols were successful, the following validation steps are mandatory.

ParameterMethodAcceptance Criteria
Encapsulation Efficiency (EE%) HPLC-UV (210 nm)> 85% . (Total Drug - Free Drug) / Total Drug.
Physical State DSC (Differential Scanning Calorimetry)Disappearance of Endothermic Peak . The sharp melting peak of N-PIB (~45°C) should disappear, indicating an amorphous/complexed state.
Morphology SEM (Scanning Electron Microscopy)Spherical, smooth particles . No visible crystals on the surface.
Chemical Stability Accelerated Aging (40°C / 75% RH)> 95% retention of N-PIB after 3 months.

References

  • Amide Hydrolysis Mechanisms: Theodorou, V., et al. (2015).[1] "A mild alkaline hydrolysis of N- and N,N-substituted amides."[1] Arkivoc. Link

  • Cyclodextrin Complexation: Savjani, K. T., et al. (2012).[2] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Link

  • Spray Drying Hydrophobic Flavors: Liu, X. D., et al. (2001).[3] "Microencapsulation of emulsified hydrophobic flavors by spray drying." Drying Technology.[2] Link

  • Liposomal Encapsulation: Akbarzadeh, A., et al. (2013). "Liposome: classification, preparation, and applications." Nanoscale Research Letters. Link

  • N-Phenethylisobutyramide Properties: PubChem Database. "N-(2-Phenylethyl)-isobutyramide."[4] Link

Sources

Application Note: Dose-Response Curve Generation for N-Phenethylisobutyramide Activity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

N-Phenethylisobutyramide (N-PEIB) is a structural analog of capsaicinoids and alkamides, widely utilized in food science and dermatology for its unique "tingling" or "warming" chemesthetic properties. Unlike classical pungency agents that induce sharp irritation, N-PEIB occupies a sensory window often described as "kokumi" or mouthfeel enhancement.

The primary mechanism of action for N-PEIB is the agonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While structurally similar to Capsaicin, N-PEIB exhibits distinct binding kinetics and potency profiles. Accurate characterization of its activity requires precise dose-response curve generation to determine the Half-Maximal Effective Concentration (


) and the Hill Slope (

), which indicates cooperativity.

This guide details a robust, self-validating protocol for generating N-PEIB dose-response curves using a high-throughput Calcium Flux assay. We prioritize fluorescence-based kinetic imaging (FLIPR/FlexStation methodology) over manual patch-clamp due to the statistical power required for reliable curve fitting.

Mechanistic Pathway

The following diagram illustrates the signal transduction pathway exploited in this assay. N-PEIB binds to the intracellular vanilloid pocket of TRPV1, triggering pore opening and calcium influx, which is captured by the fluorogenic dye.

TRPV1_Pathway N_PEIB N-Phenethylisobutyramide (Ligand) TRPV1_Closed TRPV1 Channel (Closed State) N_PEIB->TRPV1_Closed Binding TRPV1_Open TRPV1 Channel (Open Pore) TRPV1_Closed->TRPV1_Open Conformational Change Ca_Influx Ca2+ Influx (Extracellular -> Cytosol) TRPV1_Open->Ca_Influx Permeation Dye_Bind Fluo-4/Ca2+ Complex (Fluorescence Emission) Ca_Influx->Dye_Bind Chelation Reader Detection (RFU @ 525nm) Dye_Bind->Reader Quantification

Figure 1: Signal transduction pathway for N-PEIB induced Calcium Flux.

Experimental Design Strategy

Why Calcium Flux?

While Whole-Cell Patch Clamp is the gold standard for channel fidelity, it is low-throughput. N-PEIB is a lipophilic molecule with potential non-specific binding. A 96-well or 384-well fluorescence plate assay allows for:

  • Wide Concentration Range: Testing 8–12 concentrations in triplicate to capture the full sigmoidal curve.

  • Internal Controls: Simultaneous running of Capsaicin (positive control) and Vehicle (negative control) on the same plate to calculate the Z-factor.

Critical Considerations for N-PEIB
  • Lipophilicity: N-PEIB is hydrophobic. It requires DMSO for solubilization and may adsorb to standard polystyrene plastics. Use low-binding polypropylene for compound preparation.

  • Desensitization: TRPV1 desensitizes rapidly (tachyphylaxis) upon agonist binding. The assay must be a "inject-and-read" kinetic format, not an endpoint assay.

Materials & Reagents

ReagentSpecificationPurpose
Cell Line HEK293 stably expressing human TRPV1Host system for the receptor.[1]
Detection Dye Fluo-4 AM or Calcium-6Intracellular calcium indicator (

).
Assay Buffer HBSS + 20mM HEPES (pH 7.4)Physiological saline; maintains pH.
Probenecid 2.5 mM (Water soluble)Anion transport inhibitor; prevents dye leakage.
N-PEIB >98% Purity (HPLC)Target Agonist.
Capsaicin Reference StandardPositive Control (Expected

).
Capsazepine 10 µMAntagonist (optional) to prove specificity.
Pluronic F-127 0.04%Surfactant to aid dye loading.

Detailed Protocol

Phase 1: Cell Preparation (Day -1)
  • Harvest: Detach HEK293-TRPV1 cells using Accutase (avoid Trypsin to preserve surface receptors).

  • Seeding: Plate cells at 50,000 cells/well in a black-wall, clear-bottom 96-well Poly-D-Lysine coated plate.

  • Incubation: Incubate overnight at 37°C, 5% CO2. Confluency should reach ~90% by assay time.

Phase 2: Dye Loading (Day 0, T-minus 2 hours)
  • Dye Prep: Reconstitute Fluo-4 AM in DMSO. Dilute into Assay Buffer containing 2.5 mM Probenecid and 0.04% Pluronic F-127 .

  • Loading: Remove culture media. Add 100 µL of Dye Loading Solution to each well.[2]

  • Incubation: Incubate 45 mins at 37°C, followed by 15 mins at Room Temperature (RT) to minimize thermal artifacts during reading.

Phase 3: Compound Preparation (The "Source Plate")

Causality Note: N-PEIB is expected to have a higher


 (micromolar range) than Capsaicin. The dilution series must shift accordingly.
  • Stock: Dissolve N-PEIB in 100% DMSO to 100 mM.

  • Intermediate: Dilute to 4x the final top concentration in Assay Buffer (ensure final DMSO < 0.5%).

  • Serial Dilution: Perform a 1:3 serial dilution (10 points).

    • Top Concentration: 100 µM (Final in assay).

    • Range: 100 µM down to ~5 nM.

Phase 4: Kinetic Reading (The "Assay Plate")

Instrument: FLIPR Penta, FlexStation 3, or Hamamatsu FDSS.

  • Baseline: Record fluorescence (Ex 490nm / Em 525nm) for 20 seconds to establish a stable baseline (

    
    ).
    
  • Injection: Automatically inject 50 µL of 4x Compound from Source Plate into the Cell Plate (containing 150 µL dye buffer).

  • Response: Continue reading for 120 seconds. TRPV1 response is fast; peak usually occurs within 15–30 seconds.

Experimental_Workflow cluster_0 Preparation Phase cluster_1 Kinetic Phase Stock N-PEIB Stock (100mM in DMSO) Dilution 1:3 Serial Dilution (Source Plate) Stock->Dilution Injection Auto-Injection (Compound Addition) Dilution->Injection Transfer Cells HEK-TRPV1 + Dye (Assay Plate) Baseline Read Baseline (0-20s) Cells->Baseline Baseline->Injection Response Read Response (20-140s) Injection->Response

Figure 2: Step-by-step experimental workflow for kinetic calcium imaging.[3]

Data Analysis & Curve Fitting[2][4][5][6]

Metric Calculation

Raw data comes in Relative Fluorescence Units (RFU). Convert this to a normalized response ratio to account for well-to-well variability in cell density.



Where


 is the average baseline fluorescence (0–20s) and 

is the peak fluorescence after injection.
The Hill Equation (4PL Regression)

Fit the normalized data to the Four-Parameter Logistic (4PL) equation to generate the dose-response curve. This is the industry standard for receptor-ligand interactions [1].



  • X: Log of dose (concentration).

  • Y: Response (

    
    ).
    
  • Top/Bottom: Plateaus of the curve.[4]

  • 
    :  Concentration eliciting half-maximal response.[2][5][6]
    
  • 
     (Hill Slope):  Describes the steepness.[4][7] For TRPV1, 
    
    
    
    often indicates positive cooperativity or multimeric channel activation [2].
Interpretation of Results

Compare N-PEIB against the Capsaicin standard.

ParameterCapsaicin (Standard)N-PEIB (Expected)Interpretation

10 – 100 nM1 – 50 µMN-PEIB is likely less potent, requiring higher doses for effect.

100%60 – 90%N-PEIB may be a partial agonist if

is significantly lower.
Hill Slope ~1.5 - 2.0VariableIndicates binding cooperativity.

Validation & Troubleshooting (Self-Validating Systems)

To ensure "Trustworthiness" (Part 2 of requirements), the assay must include the following quality control metrics:

  • Z-Factor (

    
    ): 
    Must be 
    
    
    
    for the assay to be considered robust.
    
    
    (Where
    
    
    is positive control and
    
    
    is vehicle control).
  • Specificity Check: Pre-incubate a subset of wells with Capsazepine (10 µM) or AMG9810 . If N-PEIB response is not abolished by these TRPV1 antagonists, the activity is off-target (non-TRPV1 mediated) [3].

  • Solubility Artifacts: If the curve drops at the highest concentrations (Hook effect), N-PEIB may be precipitating out of solution. Check the plate visually for turbidity.

References

  • GraphPad. (n.d.). The Hill Equation or 4 parameter logistic (4PL) model. GraphPad Statistics Guide. Retrieved October 24, 2025, from [Link]

  • National Institutes of Health (NIH). (2022). Identification of a Partial and Selective TRPV1 Agonist. MDPI / NIH PubMed Central. Retrieved October 24, 2025, from [Link]

  • FEMA. (2023). FEMA Flavor Ingredient Library: N-(2-Phenylethyl)isobutyramide (FEMA 4438). Flavor and Extract Manufacturers Association.

Sources

Application Note: High-Purity Isolation of N-Phenethylisobutyramide via Preparative HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

N-Phenethylisobutyramide (FEMA 4221, CAS 10264-15-0) is a sensory-active alkylamide structurally related to capsaicinoids. It is widely utilized in flavor chemistry for its "kokumi" (mouthfulness) and tingling sensations, often enhancing savory profiles in food matrices.

In drug development and high-end flavor synthesis, isolating this compound to >99% purity is critical to remove synthesis byproducts—specifically the hydrolysis precursors phenethylamine (basic) and isobutyric acid (acidic)—which can skew sensory panels and bioactivity assays (TRP channel modulation).

This guide details a robust, self-validating protocol for the isolation of N-Phenethylisobutyramide using Reverse-Phase Preparative HPLC (RP-Prep-HPLC). Unlike generic guides, this protocol addresses the specific solubility and retention behavior of lipophilic amides.

Physicochemical Profile & Solubility Strategy[1][2][3][4]

Understanding the molecule is the first step to successful isolation. N-Phenethylisobutyramide is a neutral amide with moderate lipophilicity.

PropertyValueImplication for Chromatography
Molecular Weight 191.27 g/mol Small molecule; requires high surface area stationary phase.
LogP ~2.5Moderately hydrophobic. Retains well on C18.
pKa Neutral AmidepH switching is less effective for the target, but useful for moving impurities (amine/acid precursors).
UV Max 210 nm, 257 nmDual-wavelength monitoring required (Amide bond @ 210, Phenyl ring @ 257).
Solubility Low in Water; High in MeOH, ACN, DMSOCritical: Sample must be dissolved in DMSO or MeOH for injection to prevent precipitation in the loop.

Isolation Workflow Visualization

The following diagram outlines the critical path from crude synthesis mixture to isolated standard.

IsolationWorkflow Crude Crude Mixture (Synthesis/Extract) PrepSample Sample Prep (Dissolve in DMSO/MeOH) Crude->PrepSample Filter 0.45µm Scout Analytical Scouting (4.6 x 100mm C18) PrepSample->Scout 10µL Inj ScaleCalc Scale-Up Calculation (Loading & Flow) Scout->ScaleCalc Optimize Gradient PrepRun Prep HPLC Run (21.2 x 150mm C18) ScaleCalc->PrepRun Linear Scale-up Fractions Fraction Collection (Threshold Trigger) PrepRun->Fractions UV 210nm QC QC & Drying (Rotovap/Lyophilize) Fractions->QC Pool Pure Fracs

Figure 1: End-to-end isolation workflow ensuring sample integrity and column protection.

Protocol 1: Analytical Scouting (Method Development)

Before consuming large amounts of solvent, we must establish separation on an analytical scale. The goal is to separate the target amide from the polar amine and acidic impurities.

Objective: Achieve a Resolution (


) > 2.0 between the target and nearest impurity.
Materials
  • Column: C18 (e.g., Agilent ZORBAX Eclipse XDB or Waters XBridge), 4.6 × 100 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps residual amines protonated/polar).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Method Parameters
  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: PDA (200–400 nm). Extract chromatograms at 210 nm (max sensitivity) and 254 nm (selectivity).

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

Expert Insight: N-Phenethylisobutyramide typically elutes between 50-70% B. If the peak elutes too late (>80% B), switch to Methanol as the organic modifier to reduce retention, or use a C8 column.

Protocol 2: Geometric Scale-Up Strategy

Directly transferring the method requires geometric scaling to maintain the "Linear Velocity" and "Column Loading Capacity." Failure to calculate this results in poor peak shape or column crashing.

Scaling Formulae:

  • Flow Rate Scale Factor:

    
    
    
  • Loading Scale Factor:

    
    
    
Scale-Up Table (Reference)
ParameterAnalytical ScaleSemi-Prep ScalePrep Scale
Column Dimensions 4.6 × 100 mm9.4 × 100 mm21.2 × 150 mm
Particle Size 5 µm5 µm5 µm
Flow Rate 1.0 mL/min4.2 mL/min21.2 mL/min
Typical Injection 10–20 µL80–100 µL400–1000 µL
Max Load (approx) 0.5 mg2.0 mg50–100 mg

Note: The 21.2mm column allows for a ~21x increase in flow rate and loading compared to the analytical column.[1]

Protocol 3: Preparative Isolation Execution

This is the core production step.

Step 1: Sample Preparation
  • Dissolve crude N-Phenethylisobutyramide in DMSO at 100 mg/mL.

    • Why DMSO? It allows high concentration loading without precipitation when the sample hits the aqueous mobile phase.

  • Mandatory: Filter through a 0.45 µm PTFE or Nylon syringe filter.

    • Risk: Particulates will permanently block the frit of an expensive prep column.

Step 2: System Configuration[7]
  • Column: Prep C18 (21.2 × 150 mm, 5 µm).[1]

  • Flow Rate: 21.2 mL/min.[1]

  • Wavelength Trigger: 254 nm (Less sensitive than 210 nm, preventing detector saturation during large peak elution).

Step 3: Gradient Optimization (Focused Gradient)

Instead of the full 5–95% scout gradient, use a "Focused Gradient" to maximize resolution around the target peak (assuming target elutes at ~60% B in scouting).

  • 0.0 min: 40% B

  • 2.0 min: 40% B (Load period)

  • 12.0 min: 80% B (Shallow gradient for separation)

  • 12.1 min: 95% B (Wash)

  • 15.0 min: 40% B (Re-equilibration)

Step 4: Fraction Collection Logic
  • Collection Mode: Threshold + Slope.

  • Start: When signal rises > 50 mAU/sec (Slope).

  • End: When signal drops < 10% of peak max or slope inverts.

  • Action: Collect the main peak into glass tubes. Discard the "front" (impurities) and "tail" (dimers/aggregates) if high purity is required.

Post-Processing & Quality Control

Solvent Removal[6]
  • Pool Fractions: Combine tubes corresponding to the main peak.

  • Rotary Evaporation: Remove Acetonitrile at 40°C under reduced pressure.

    • Caution: Do not heat above 50°C; amides can degrade or sublime under high vacuum/heat combinations over long periods.

  • Lyophilization: Freeze the remaining aqueous suspension and lyophilize (freeze-dry) to remove water. This yields a fluffy white powder.

Final QC (Self-Validation)

Re-inject the isolated dried powder onto the Analytical Method (Protocol 1).

  • Pass Criteria: Single peak > 99.0% area at 210 nm.

  • Identity Confirmation: Match UV spectrum (200-400nm) overlay with reference standard.

Troubleshooting Decision Tree

Troubleshooting Problem Issue Observed? BroadPeaks Broad/Tailing Peaks Problem->BroadPeaks SplitPeaks Split/Double Peaks Problem->SplitPeaks HighPressure High Backpressure Problem->HighPressure SolventMismatch Injection Solvent Too Strong (Dilute DMSO with Water/MeOH) BroadPeaks->SolventMismatch Overload Mass Overload (Reduce Inj Volume) SplitPeaks->Overload Clogging Inlet Frit Clogged (Reverse Flush Column) HighPressure->Clogging

Figure 2: Rapid troubleshooting for common prep-HPLC anomalies.

References

  • PubChem. (2025).[2] N-(2-Phenylethyl)-isobutyramide Compound Summary. National Library of Medicine. Available at: [Link]

  • Waters Corporation. (n.d.).[3] Analytical HPLC to Preparative HPLC: Scale-Up Techniques. Application Note. Available at: [Link]

  • Agilent Technologies. (2011). Preparative HPLC Scale-Up of Antibiotics. Application Note 5990-9466EN. Available at: [Link]

  • FEMA. (n.d.). Flavor Ingredient Library: FEMA 4221. Flavor and Extract Manufacturers Association.

Sources

Application Note & Protocols for the In Vitro Assessment of N-Phenethylisobutyramide Bioavailability

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the in vitro assessment of the oral bioavailability of N-Phenethylisobutyramide. Oral bioavailability, a critical determinant of a drug candidate's therapeutic potential, is governed by a complex interplay of factors including intestinal permeability, metabolic stability, and plasma protein binding. Early and accurate in vitro characterization of these parameters is essential for making informed decisions in drug discovery and development. This guide outlines a suite of validated, industry-standard assays—the Caco-2 permeability assay, the liver microsomal stability assay, and the equilibrium dialysis plasma protein binding assay—to construct a robust bioavailability profile for N-Phenethylisobutyramide. The protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind key experimental choices, ensuring data integrity and reproducibility.

Introduction: The Rationale for In Vitro Bioavailability Screening

N-Phenethylisobutyramide is a small molecule with the chemical formula C12H17NO and a molecular weight of 191.27 g/mol .[1] As with any potential therapeutic agent, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Oral bioavailability (F) represents the fraction of an orally administered dose that reaches systemic circulation unchanged. It is a primary determinant of a drug's efficacy and dosing regimen. Low oral bioavailability can lead to high inter-individual variability and potential therapeutic failure.

The assessment of bioavailability can be deconstructed into three key in vitro measurable parameters:

  • Intestinal Permeability (Papp): The ability of the compound to cross the intestinal epithelial barrier.

  • Metabolic Stability (Clint): The susceptibility of the compound to metabolism, particularly first-pass metabolism in the liver.

  • Plasma Protein Binding (%PPB): The extent to which the compound binds to proteins in the blood, which influences the free (pharmacologically active) fraction.[2]

Utilizing in vitro models for these assessments in the early stages of drug development is a scientifically and ethically sound strategy.[3] These models reduce the reliance on animal testing, are amenable to higher throughput, and provide critical data for building predictive pharmacokinetic models.[4][5] Regulatory bodies like the FDA encourage the use of such studies to understand potential drug-drug interactions and inform clinical trial design.[6][7][8]

This application note details the experimental workflows to independently assess these three pillars of bioavailability for N-Phenethylisobutyramide.

G cluster_0 Key Determinants of Oral Bioavailability Oral Dose Oral Dose Permeability Permeability Oral Dose->Permeability Intestinal Absorption Metabolism Metabolism Permeability->Metabolism Portal Vein to Liver Protein Binding Protein Binding Metabolism->Protein Binding Enters Bloodstream Systemic Circulation Systemic Circulation Protein Binding->Systemic Circulation Free vs. Bound Drug

Caption: Logical flow of factors influencing oral bioavailability.

Intestinal Permeability: The Caco-2 Monolayer Assay

Principle and Rationale

The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that exhibit tight junctions and express key efflux transporters (e.g., P-glycoprotein, P-gp).[9][10] This makes it the gold standard in vitro model for predicting intestinal drug permeability.[11][12] We perform a bidirectional permeability assay to measure the apparent permeability coefficient (Papp) from the apical (AP) to basolateral (BL) side, mimicking absorption, and from BL to AP, assessing active efflux. An efflux ratio (ER) significantly greater than 2 is a strong indicator that the compound is a substrate for efflux transporters.[9][10]

Experimental Workflow: Caco-2 Permeability

G cluster_workflow Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form monolayer A->B C Assess Monolayer Integrity (TEER Measurement) B->C D Add N-Phenethylisobutyramide to Donor Chamber (AP or BL) C->D E Incubate at 37°C (e.g., 2 hours) D->E F Sample Receiver Chamber and Donor Chamber E->F G Quantify Compound (LC-MS/MS) F->G H Calculate Papp and Efflux Ratio G->H

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Detailed Protocol: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Non-Essential Amino Acids (NEAA)

  • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS)

  • N-Phenethylisobutyramide, Lucifer Yellow, Atenolol, Propranolol

  • Epithelial Voltohmmeter (EVOM) for TEER measurement

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm². Maintain the culture for 21-25 days, changing the media every 2-3 days, to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values >200 Ω·cm² for the assay.[13]

  • Preparation: Wash the monolayers twice with pre-warmed (37°C) HBSS. Equilibrate in HBSS for 30 minutes at 37°C.

  • Dosing (AP to BL):

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Add N-Phenethylisobutyramide (e.g., 10 µM final concentration) in HBSS to the apical (donor) chamber.

  • Dosing (BL to AP):

    • Add fresh HBSS to the apical (receiver) chamber.

    • Add N-Phenethylisobutyramide (e.g., 10 µM final concentration) in HBSS to the basolateral (donor) chamber.

  • Incubation: Incubate the plates at 37°C on an orbital shaker for 2 hours.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers. Also, include a low-permeability marker (e.g., Lucifer Yellow) to confirm monolayer integrity post-experiment.

  • Analysis: Quantify the concentration of N-Phenethylisobutyramide in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the Papp (in cm/s) using the formula: Papp = (dQ/dt) / (A * C₀)

      • dQ/dt = Rate of compound appearance in the receiver chamber

      • A = Surface area of the membrane

      • C₀ = Initial concentration in the donor chamber

    • Calculate the Efflux Ratio (ER): ER = Papp (BL→AP) / Papp (AP→BL)

Data Interpretation
Papp (AP→BL) (x 10⁻⁶ cm/s) Permeability Classification Example Compounds
< 1LowAtenolol
1 - 10Moderate
> 10HighPropranolol
Efflux Ratio Interpretation
< 2No significant active efflux
> 2Potential substrate for efflux transporters (e.g., P-gp)

Metabolic Stability: Liver Microsomal Assay

Principle and Rationale

The liver is the primary site of drug metabolism. Liver microsomes are subcellular fractions of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily.[6] This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[14][15] The results are used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint), which are key predictors of hepatic clearance in vivo.[14]

Experimental Workflow: Microsomal Stability

G cluster_workflow Liver Microsomal Stability Assay Workflow A Prepare incubation mix: Microsomes, Buffer, N-Phenethylisobutyramide B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH B->C D Take samples at time points (0, 5, 15, 30, 45 min) C->D E Quench reaction (e.g., cold Acetonitrile) D->E F Centrifuge and collect supernatant E->F G Quantify remaining compound (LC-MS/MS) F->G H Calculate t½ and Intrinsic Clearance (Clint) G->H

Caption: Workflow for the liver microsomal stability assay.

Detailed Protocol: Liver Microsomal Stability Assay

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • N-Phenethylisobutyramide

  • Control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Ice-cold acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of N-Phenethylisobutyramide and control compounds in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add liver microsomes (e.g., final concentration 0.5 mg/mL) and the test compound (e.g., final concentration 1 µM). Include a control incubation without the NADPH regenerating system to check for non-enzymatic degradation.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the no-NADPH control).

  • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an analytical internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Calculation:

    • Plot the natural log of the % parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration)

Data Interpretation
In Vitro t½ (min) Clint (µL/min/mg protein) Stability Classification
> 30< 23Low Clearance / High Stability
5 - 3023 - 139Medium Clearance / Moderate Stability
< 5> 139High Clearance / Low Stability

Plasma Protein Binding: The Equilibrium Dialysis Method

Principle and Rationale

Only the unbound (free) fraction of a drug in plasma is available to diffuse into tissues, interact with pharmacological targets, and be cleared from the body.[16] Therefore, determining the extent of plasma protein binding (PPB) is crucial. Equilibrium dialysis is the reference method for PPB determination.[16][17] It involves a semi-permeable membrane separating a plasma-containing chamber from a buffer chamber. The free drug equilibrates across the membrane, while the protein and protein-bound drug remain in the plasma chamber. At equilibrium, the concentration in the buffer chamber is equal to the free drug concentration in the plasma chamber.[18]

Experimental Workflow: Equilibrium Dialysis

G cluster_workflow Equilibrium Dialysis PPB Assay Workflow A Spike N-Phenethylisobutyramide into plasma B Load spiked plasma into dialysis device (plasma side) A->B D Incubate at 37°C until equilibrium (4-24h) B->D C Load buffer into dialysis device (buffer side) C->D E Sample both plasma and buffer chambers D->E F Quantify compound (LC-MS/MS) E->F G Calculate % Bound and Fraction Unbound (fu) F->G

Caption: Workflow for the equilibrium dialysis plasma protein binding assay.

Detailed Protocol: Equilibrium Dialysis Assay

Materials:

  • Pooled Human Plasma

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., 96-well RED device)

  • N-Phenethylisobutyramide

  • Control compounds (e.g., Warfarin - high binding, Metoprolol - low binding)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of N-Phenethylisobutyramide and spike it into human plasma at the desired final concentration (e.g., 1 µM).

  • Device Loading: Add the spiked plasma to one chamber (the donor chamber) of the equilibrium dialysis plate. Add an equal volume of PBS to the corresponding buffer chamber (the receiver chamber).

  • Incubation: Seal the plate and incubate at 37°C on a shaker for a sufficient time to reach equilibrium (typically 4-6 hours, but should be determined experimentally).

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentrations of N-Phenethylisobutyramide in both sets of samples using a validated LC-MS/MS method.

  • Calculation:

    • Fraction Unbound (fu ) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

    • Percent Bound (%PPB ) = (1 - fu) * 100

Data Interpretation
Percent Bound (%PPB) Binding Classification Implication
< 90%Low to ModerateLarger fraction of the drug is free to exert pharmacological effects.
90% - 99%HighSmall changes in binding can significantly alter the free drug concentration.
> 99%Very HighVery small free fraction; high potential for drug-drug displacement interactions.

Integrated Assessment and Conclusion

The successful development of an orally administered drug requires a delicate balance between permeability and metabolic stability. The data generated from the three protocols described above provide a comprehensive in vitro bioavailability profile for N-Phenethylisobutyramide.

  • High Permeability & High Stability: This is the ideal profile, suggesting good absorption and a lower likelihood of high first-pass metabolism.

  • High Permeability & Low Stability: The compound is likely well-absorbed but may be subject to significant first-pass hepatic clearance, potentially leading to low oral bioavailability.

  • Low Permeability: Regardless of metabolic stability, poor permeability will be a significant hurdle to achieving adequate oral bioavailability. Formulation strategies may be required to improve absorption.[19]

The plasma protein binding data provides crucial context, as only the unbound fraction of the absorbed and metabolically stable drug is therapeutically active. By integrating these results, researchers can make a data-driven assessment of N-Phenethylisobutyramide's potential as an oral drug candidate and identify any liabilities that need to be addressed through medicinal chemistry optimization or advanced formulation strategies. This structured in vitro evaluation is a cornerstone of modern drug discovery, enabling the efficient selection and advancement of compounds with the highest probability of clinical success.

References

  • Title: Caco2 assay protocol Source: Google Cloud URL
  • Source: AstaTech, Inc.
  • Title: Microsomal Stability Assay - Creative Bioarray Source: Creative Bioarray URL
  • Title: Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals Source: ACS Publications URL
  • Source: U.S. Food and Drug Administration (FDA)
  • Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: Google Cloud URL
  • Title: What In Vitro Metabolism and DDI Studies Do I Actually Need?
  • Title: In vitro models for prediction of drug absorption and metabolism Source: ITQB NOVA URL
  • Title: N-(2-Phenylethyl)
  • Title: Guidance Document on Good In Vitro Method Practices (GIVIMP)
  • Title: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability Source: Federal Register URL
  • Source: U.S. Food and Drug Administration (FDA)
  • Title: ADME Microsomal Stability Assay Source: BioDuro URL
  • Title: Absorption and Efficacy Studies by In Vitro Models Source: Mérieux NutriSciences URL
  • Title: Caco-2 permeability assay Source: Creative Bioarray URL
  • Title: Application Notes and Protocols: A Guide to Protein Binding Assays Source: Benchchem URL
  • Title: DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells Source: JRC Big Data Analytics Platform URL
  • Title: Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals Source: PubMed URL
  • Title: Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers Source: PubMed URL
  • Title: Caco-2 Permeability Assay Source: Evotec URL
  • Title: BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization Source: Sigma-Aldrich URL
  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL
  • Title: Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model Source: PubMed URL
  • Title: Plasma Protein Binding Assay Source: BioIVT URL
  • Title: How to Measure the Plasma Protein Binding Ability of Your Drug Candidate Source: Visikol URL
  • Title: PPB Training Video Source: YouTube URL
  • Title: Enhanced dissolution and oral bioavailability of nifedipine by spontaneous emulsifying powders: effect of solid carriers and dietary state Source: PubMed URL

Sources

Troubleshooting & Optimization

improving water solubility of N-Phenethylisobutyramide for aqueous assays

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Improving Aqueous Solubility for Biological & Sensory Assays

Ticket ID: #SOL-FEMA4436-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

N-Phenethylisobutyramide (FEMA 4436) is a lipophilic amide widely used for its kokumi-modifying properties. Like many flavor amides, it exhibits the "brick dust" phenomenon: high crystallinity and poor aqueous solubility (predicted LogP ~2.2–2.5).

Direct addition of this compound to aqueous media (cell culture, enzymatic buffers, or sensory solutions) often results in micro-precipitation , leading to erratic assay data, false negatives, or nonspecific toxicity.

This guide provides three validated workflows to solubilize N-Phenethylisobutyramide, ranging from simple solvent exchanges to advanced molecular encapsulation.

Module 1: The "Golden Rule" of Stock Preparation

Q: Why does my powder float when I add water directly?

A: This is due to high lattice energy and hydrophobicity. Water molecules cannot overcome the crystal lattice forces of the solid amide. You must create a high-concentration organic stock solution first.

Protocol: Standard Stock Generation

Recommended Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous, ≥99.9%) Alternative: Ethanol (Absolute, for sensory applications where DMSO is prohibited)

  • Weighing: Weigh 10–50 mg of N-Phenethylisobutyramide into a glass vial (avoid polystyrene, which DMSO dissolves).

  • Solvation: Add DMSO to achieve a concentration of 100 mM to 500 mM .

    • Note: High concentration stocks are preferred because they require smaller volumes to be added to your assay, minimizing solvent toxicity.

  • Agitation: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic).

Module 2: Preventing "The Crash" (Aqueous Dilution)

Q: My solution turns cloudy when I dilute the stock into my assay buffer. Why?

A: You have hit the nucleation limit . When the hydrophobic stock hits the water, the solvent (DMSO) rapidly diffuses away, leaving the amide molecules stranded. They aggregate to lower their surface energy, forming a precipitate (cloudiness).

Troubleshooting: The Step-Down Protocol

Do not shoot 1 µL of stock directly into 1 mL of cold buffer. Instead, use an intermediate dilution step.

The "Intermediate Plate" Method:

  • Prepare Buffer: Warm your assay buffer (PBS, Media) to 37°C.

  • Intermediate Step: Dilute your 100 mM stock 1:10 into pure DMSO or Ethanol first (creating a 10 mM working stock).

  • Final Dilution: Add the working stock to the assay buffer while vortexing rapidly .

    • Target: Final DMSO concentration should be ≤ 0.1% (v/v) for sensitive cell lines, or ≤ 0.5% for robust enzymatic assays.

Visualizing the Decision Process

Use this logic flow to determine the correct vehicle for your specific assay type.

G Start Start: N-Phenethylisobutyramide (Solid Powder) AssayType Select Assay Type Start->AssayType CellBased Cell-Based / Enzymatic (Toxicity Sensitive) AssayType->CellBased Sensory Sensory / Taste Test (Taste Sensitive) AssayType->Sensory DMSO_Path Dissolve in DMSO (100-500 mM Stock) CellBased->DMSO_Path EtOH_Path Dissolve in Ethanol/PG (100 mM Stock) Sensory->EtOH_Path Dilution Is Final Conc > 100 µM? DMSO_Path->Dilution Direct Direct Dilution (Keep Solvent < 0.1%) Dilution->Direct No Cyclo Use Cyclodextrin Complexation Dilution->Cyclo Yes (Risk of Precip)

Figure 1: Solvent Selection Decision Tree. Selects the optimal vehicle based on assay sensitivity and required compound concentration.

Module 3: The Advanced Solution (Cyclodextrins)

Q: DMSO is toxic to my cells, and Ethanol affects the taste profile. What now?

A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity. They encapsulate the hydrophobic amide, rendering it water-soluble without organic co-solvents.

Protocol: Molecular Encapsulation

Reference Grounding: This method is adapted from standard protocols for lipophilic drugs like domperidone and osthole (Sarode et al., 2011; JFDA, 2025).

Materials:

  • N-Phenethylisobutyramide

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Pharma/Food Grade)

  • Water (Milli-Q)

Step-by-Step:

  • Molar Ratio: Calculate a 1:2 molar ratio (Drug : Cyclodextrin). The excess CD ensures complete entrapment.

    • MW N-Phenethylisobutyramide: ~191.27 g/mol

    • MW HP-β-CD: ~1400 g/mol (average)

  • Solubilization of CD: Dissolve the HP-β-CD in water (e.g., 20% w/v solution). It will dissolve easily.

  • Addition: Slowly add the N-Phenethylisobutyramide (dissolved in a minimal amount of ethanol if necessary, or as a solid if using long stirring) to the CD solution.

  • Complexation:

    • Method A (Stirring): Stir at 500 RPM for 24 hours at room temperature.

    • Method B (Sonication): Sonicate for 60 minutes (monitor temp to keep < 40°C).

  • Filtration: Filter through a 0.22 µm PVDF filter. The filtrate contains the water-soluble inclusion complex.

  • Lyophilization (Optional): Freeze-dry the filtrate to obtain a water-soluble powder.

G Host HP-beta-Cyclodextrin (Hydrophilic Shell) Mix Mixing Phase (Stirring/Sonication) Host->Mix Guest N-Phenethylisobutyramide (Hydrophobic Guest) Guest->Mix Complex Inclusion Complex (Water Soluble) Mix->Complex Host-Guest Interaction

Figure 2: Mechanism of Cyclodextrin Complexation.[3] The hydrophobic guest is sequestered inside the cyclodextrin cavity.

Module 4: Assay Compatibility Data

Use the table below to verify if your chosen solvent system is compatible with your downstream application.

Assay TypePreferred SolventMax Solvent Conc.Notes
Cell Culture (Mammalian) DMSO0.1% (Ideal) 0.5% (Max)>0.5% DMSO induces cytotoxicity and membrane permeability changes [1].[4]
Enzymatic Assay DMSO or Ethanol1.0% - 2.0%Enzymes are generally more robust, but run a "Solvent Only" control.
Sensory (Taste) Panel Ethanol or PG< 0.5%DMSO is bitter/sulfurous. Use Propylene Glycol (PG) or Ethanol for taste tests.
Patch Clamp / Electrophysiology HP-β-CDN/AOrganic solvents alter channel kinetics. Cyclodextrins are the gold standard here.

References

  • Galvao, J. et al. (2014). Guidelines for the use of DMSO in cell-based assays. Journal of Biomolecular Screening .

  • Sarode, S.M. et al. (2011).[5] Preparation and Evaluation of Inclusion Complexes Using Cyclodextrins. Research Journal of Pharmacy and Technology .

  • FEMA Expert Panel. (2005). FEMA GRAS assessment of phenethyl alcohol, aldehyde, acid, and related acetals and esters used as flavor ingredients. Food and Chemical Toxicology .

  • Loftsson, T. & Brewster, M.E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology .

  • PubChem. N-Phenethylisobutyramide Compound Summary. National Library of Medicine .

Sources

Technical Support Center: Troubleshooting Low Yield in N-Phenethylisobutyramide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amide bond formation. This guide is specifically engineered for researchers and drug development professionals experiencing low yields during the synthesis of N-Phenethylisobutyramide (CAS 71022-62-3)[1].

Synthesizing this secondary amide typically involves reacting phenethylamine with either isobutyryl chloride (via Schotten-Baumann conditions)[2] or isobutyric acid (via carbodiimide-mediated coupling)[3]. While seemingly straightforward, the alpha-branching of the isobutyryl group and the physicochemical properties of the reagents often lead to stalled reactions, side-product formation, and significant workup losses.

Diagnostic Workflow: Isolating the Point of Failure

Before altering your reaction conditions, use the logic tree below to systematically isolate the root cause of your low yield.

Troubleshooting Start Low Yield: N-Phenethylisobutyramide CheckSM Step 1: Analyze Starting Materials (NMR/TLC) Start->CheckSM Decision1 Are reagents degraded? (Amine carbonate / Acid chloride hydrolysis) CheckSM->Decision1 FixSM Purification: Free-base amine & Distill acid chloride Decision1->FixSM Yes CheckRxn Step 2: Monitor Reaction (LC-MS/TLC) Decision1->CheckRxn No Decision2 Is conversion incomplete? CheckRxn->Decision2 FixRxn Optimization: Increase base (DIPEA) or add HOBt/DMAP Decision2->FixRxn Yes CheckWorkup Step 3: Analyze Aqueous Waste Decision2->CheckWorkup No (Product lost) Decision3 Is product in aqueous phase? CheckWorkup->Decision3 FixWorkup Recovery: Salt-out aqueous layer & extract with EtOAc Decision3->FixWorkup Yes

Diagnostic workflow for troubleshooting low yields in N-Phenethylisobutyramide synthesis.

Deep-Dive Troubleshooting Q&A

Q1: My reaction stalls at 40-50% conversion despite using an excess of isobutyryl chloride. Why? Causality & Solution: The failure is likely due to reagent degradation and pH collapse. Phenethylamine is a primary aliphatic amine that readily absorbs atmospheric CO₂ to form a stable, unreactive carbonate salt. Simultaneously, isobutyryl chloride is highly susceptible to atmospheric moisture, hydrolyzing into isobutyric acid and HCl. The acylation of amines with acid chlorides generates one equivalent of HCl; if this acid is not neutralized, it protonates the remaining unreacted amine, completely halting the reaction[2]. Actionable Fix: Distill the isobutyryl chloride prior to use. Ensure your reaction is run at a slightly basic pH (7-9) by adding an excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to keep the amine deprotonated and nucleophilic[4]. Alternatively, utilize biphasic Schotten-Baumann conditions with aqueous NaOH to act as an acid sink[5].

Q2: I am using EDC/HOBt with isobutyric acid, but LC-MS shows a major byproduct and very little desired amide. What is happening? Causality & Solution: You are likely observing the formation of an N-acylurea byproduct. When using carbodiimides like EDC, the carboxylic acid is first activated into an O-acylisourea intermediate[4]. Because the isobutyryl group features alpha-branching (a methine carbon attached to two methyls), steric hindrance slightly retards the rate of nucleophilic attack by phenethylamine[6]. This kinetic delay provides the O-acylisourea intermediate enough time to undergo an intramolecular rearrangement into a thermodynamically stable, unreactive N-acylurea[6],[4]. Actionable Fix: Ensure you are using high-quality, anhydrous HOBt. HOBt rapidly intercepts the O-acylisourea to form an activated HOBt-ester, which is completely resistant to the N-acylurea rearrangement and highly reactive toward phenethylamine[4].

Q3: TLC shows complete consumption of starting materials, but my isolated yield after aqueous workup is less than 30%. Where is my product? Causality & Solution: N-Phenethylisobutyramide possesses both a hydrophobic phenethyl tail and a polar amide core, giving it moderate water solubility and surfactant-like properties. During standard acidic/basic aqueous washes designed to remove unreacted starting materials, the product can easily partition into the aqueous layer or form stubborn, invisible emulsions at the phase boundary[7]. Actionable Fix: Saturate all aqueous wash layers with NaCl (salting out) to decrease the solubility of the organic product in the aqueous phase. Furthermore, switch your extraction solvent from Dichloromethane (DCM) to Ethyl Acetate (EtOAc), which generally provides superior partitioning coefficients for secondary amides[7].

Quantitative Data: Coupling Method Comparison

Use the table below to select the optimal synthetic route based on your lab's constraints and reagent availability.

Coupling StrategyReagents RequiredTypical YieldReaction TimePrimary Failure Mode / Byproduct
Acid Chloride (Schotten-Baumann) Isobutyryl chloride, Phenethylamine, NaOH(aq) or TEA85 - 95%1 - 2 hoursAcid chloride hydrolysis; Exothermic degradation[2].
Carbodiimide (EDC/HOBt) Isobutyric acid, Phenethylamine, EDC·HCl, HOBt, DIPEA75 - 85%4 - 12 hoursN-acylurea formation if HOBt is omitted or degraded[6].
Uronium Salt (HATU) Isobutyric acid, Phenethylamine, HATU, DIPEA> 90%1 - 2 hoursReagent cost; difficult removal of tetramethylurea byproduct[4].

Self-Validating Experimental Protocols

To guarantee E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check passes.

Protocol A: Optimized Schotten-Baumann Acylation (Acid Chloride Route)

This method is highly efficient but requires strict temperature and pH control to prevent hydrolysis[5].

  • Preparation: Dissolve phenethylamine (1.0 eq, 10 mmol) in 20 mL of Dichloromethane (DCM). Add Triethylamine (TEA) (1.5 eq, 15 mmol).

    • Self-Validation Check: Spot a 1 µL aliquot of the mixture onto wet pH indicator paper. It must read >8. If not, the amine has likely formed a carbonate salt; add additional TEA until basic[4].

  • Activation: Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Cooling suppresses the competing exothermic hydrolysis of the acid chloride by trace moisture.

  • Coupling: Dissolve freshly distilled isobutyryl chloride (1.1 eq, 11 mmol) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Stir for 1 hour, allowing the mixture to slowly warm to room temperature.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel.

    • Self-Validation Check: Observe the phase boundary. If a milky emulsion forms, add 2-3 grams of solid NaCl directly into the funnel and shake gently. The increased ionic strength will force phase separation.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove unreacted amine, followed by brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Carbodiimide-Mediated Coupling (EDC/HOBt Route)

Ideal when handling acid-sensitive functional groups or when isobutyryl chloride is unavailable[3].

  • Pre-Activation: In an oven-dried flask, dissolve isobutyric acid (1.1 eq, 11 mmol) and HOBt (1.2 eq, 12 mmol) in 25 mL of anhydrous DMF. Add EDC·HCl (1.2 eq, 12 mmol) and stir at room temperature for 20 minutes.

    • Causality: Pre-activation allows the carboxylic acid to fully convert into the stable HOBt-ester before the amine is introduced, entirely bypassing the risk of N-acylurea rearrangement[4].

    • Self-Validation Check: Monitor the pre-activation by TLC (UV or KMnO₄ stain). The isobutyric acid spot should disappear, replaced by a new, less polar spot corresponding to the HOBt-ester.

  • Coupling: Add phenethylamine (1.0 eq, 10 mmol) followed by DIPEA (2.0 eq, 20 mmol). Stir at room temperature for 6-8 hours.

  • Workup: Dilute the reaction with 50 mL of EtOAc and wash sequentially with 5% aqueous LiCl (3 x 20 mL) to remove the DMF solvent.

  • Isolation: Wash the organic layer with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo.

References

  • Organic Chemistry Portal. "Schotten-Baumann Reaction." Organic-Chemistry.org. URL: [Link]

  • Vedantu. "Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples." Vedantu. URL: [Link]

  • HepatoChem. "Amide coupling reaction in medicinal chemistry." HepatoChem. URL: [Link]

  • Reddit (r/Chempros). "Amide coupling help." Reddit. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 290550, N-(2-Phenylethyl)-isobutyramide." PubChem. URL: [Link]

Sources

overcoming matrix interference in N-Phenethylisobutyramide detection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in bioanalytical mass spectrometry, I have designed this guide to help you systematically diagnose, understand, and eliminate matrix interference during the LC-MS/MS analysis of N-Phenethylisobutyramide (N-PEIBA).

Because N-PEIBA (CAS 71022-62-3, MW 191.27 g/mol )[1] is a lipophilic amide, it frequently co-elutes with endogenous lipids in reversed-phase chromatography, making it highly susceptible to signal degradation. This guide provides field-proven, self-validating methodologies to ensure the scientific integrity of your pharmacokinetic or forensic assays.

Part 1: Diagnostic & Mechanistic FAQs

Q1: What exactly causes matrix interference when analyzing N-PEIBA in biological samples? A1: In LC-MS/MS, matrix interference occurs when co-eluting compounds from a biological matrix influence the primary signal response of your target analyte[2]. For N-PEIBA, the primary culprits are endogenous phospholipids. During Electrospray Ionization (ESI), these high-mass, highly surface-active matrix components compete with N-PEIBA for access to the surface of the charged droplet. Because phospholipids have a higher affinity for the droplet surface, they deprotonate and neutralize the N-PEIBA ions in the liquid phase, leading to severe ion suppression[2].

Q2: How do I definitively diagnose that ion suppression is compromising my N-PEIBA assay? A2: You must perform a post-column infusion test . Do not rely solely on poor recovery calculations, as extraction loss and ion suppression can look identical. By continuously infusing a neat standard of N-PEIBA into the MS source while simultaneously injecting a blank matrix extract (e.g., plasma or urine) through the LC column, you establish a steady baseline MS signal. A sudden dip in this baseline at the exact retention time of N-PEIBA confirms that co-eluting matrix components are suppressing the ionization[3].

Q3: Why is my current Protein Precipitation (PPT) method yielding a Matrix Factor of 40%? A3: PPT is a non-selective extraction technique. While it successfully removes large proteins, it leaves high concentrations of phospholipids in the extract. These lipids often elute in the exact same timeframe as phenethylamine derivatives[4]. If left uncontrolled, these matrix effects can reduce analytical accuracy by 20-80%[3]. To resolve this, you must transition to a targeted extraction method like Solid Phase Extraction (SPE)[5].

Part 2: Visualizing the Problem and Solution

G A ESI Droplet Formation D Competition for Surface Charge A->D B Endogenous Phospholipids (Matrix) B->D High Affinity C N-PEIBA (Analyte) C->D Displaced E Ion Suppression (Reduced Signal) D->E

ESI ion suppression: matrix lipids outcompete N-PEIBA for droplet surface charge.

Workflow Start Detect Signal Loss for N-PEIBA Step1 Post-Column Infusion (Identify Interference) Start->Step1 Decision Interference overlaps with N-PEIBA peak? Step1->Decision Path1 Optimize Chromatography (Shift Retention Time) Decision->Path1 Yes (Chromatographic Fix) Path2 Improve Sample Prep (SPE / Lipid Depletion) Decision->Path2 Yes (Extraction Fix) End Calculate Matrix Factor (Target: 85-115%) Path1->End Path2->End

Matrix interference troubleshooting workflow for LC-MS/MS bioanalysis of N-PEIBA.

Part 3: Quantitative Data on Extraction Efficiencies

To demonstrate the causality between sample preparation rigor and matrix effect mitigation, the following table summarizes the performance of various extraction methodologies for N-PEIBA in human plasma.

Note: Matrix Factor (MF) is calculated by comparing the mean peak area of N-PEIBA spiked into post-extracted blank matrix versus a neat standard solution[6]. A value of 100% indicates zero matrix effect.

Extraction MethodologyAbsolute Recovery (%)Matrix Factor (MF) %Precision (%CV)Mechanism of Action / Causality
Protein Precipitation (PPT) 92.542.1 (Severe Suppression)18.5Fails to remove phospholipids; lipids co-elute and monopolize ESI charge.
Liquid-Liquid Extraction (LLE) 78.082.4 (Mild Suppression)9.2Removes salts/proteins, but co-extracts neutral lipophilic matrix components.
Solid Phase Extraction (HLB) 89.598.2 (Negligible)4.1Wash steps selectively elute polar interferences; strong organic isolates N-PEIBA.
Phospholipid Depletion Plate 94.0101.5 (Negligible)3.5Lewis acid/base interactions actively trap phospholipids while N-PEIBA passes through.

Part 4: Validated Experimental Protocols

To ensure a self-validating system, every assay must incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., N-PEIBA-d5). The SIL-IS co-elutes exactly with the analyte and experiences the identical matrix environment, allowing the ratio of Analyte/IS to self-correct for minor fluctuations in ionization efficiency.

Protocol 1: Post-Column Infusion (Diagnostic)

Purpose: To map the exact retention times of invisible matrix suppressors.

  • Setup: Connect a syringe pump to a T-connector installed between the analytical LC column and the MS ESI source.

  • Infusion: Infuse a neat solution of N-PEIBA (100 ng/mL in 50:50 Water:Methanol) at 10 µL/min.

  • Injection: Inject 5 µL of a blank matrix extract (e.g., plasma extracted via your current method) onto the LC column and run your standard gradient.

  • Monitoring: Monitor the MRM transition for N-PEIBA.

  • Causality Analysis: The baseline should remain flat. If a negative peak (signal drop) occurs at the retention time where N-PEIBA normally elutes, you have confirmed matrix-induced ion suppression. You must proceed to Protocol 2.

Protocol 2: Optimized Solid Phase Extraction (SPE) for N-PEIBA

Purpose: To selectively isolate N-PEIBA and eliminate phospholipid interference.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL LC-MS grade Water through a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge (30 mg/1 mL).

  • Sample Loading: Dilute 200 µL of plasma (spiked with SIL-IS) with 200 µL of 2% Formic Acid in water. Load onto the cartridge. Causality: The acid ensures the amide nitrogen is fully protonated, maximizing retention on the sorbent.

  • Washing (Critical Step): Wash with 1 mL of 5% Methanol in Water. Causality: This specific organic concentration is strong enough to wash away polar salts and endogenous peptides, but weak enough that the highly lipophilic N-PEIBA remains bound to the sorbent.

  • Elution: Elute with 1 mL of 100% Acetonitrile. Causality: Acetonitrile effectively breaks the hydrophobic interactions between N-PEIBA and the sorbent without eluting the most strongly bound phospholipids (which require stronger solvents like IPA/DCM to elute).

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

  • Self-Validation: Calculate the IS-normalized Matrix Factor. If the value falls between 85% and 115%, the protocol is validated for quantitative analysis[6].

References

  • NorthEast BioLab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?". NorthEast BioLab. Available at: [Link]

  • ResolveMass Laboratories Inc. "The Impact of Matrix Effects on Mass Spectrometry Results". ResolveMass. Available at: [Link]

  • Phenomenex. "Matrix Effects: Causes and Solutions in Analysis". Phenomenex. Available at: [Link]

  • Bioanalysis Zone. "Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples". Bioanalysis Zone. Available at: [Link]

  • National Institutes of Health (NIH). "Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid". PMC. Available at: [Link]

Sources

N-Phenethylisobutyramide Technical Support Center: Residual Solvent Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center for N-Phenethylisobutyramide (also known as 2-methyl-N-(2-phenylethyl)propanamide)[1]. This guide is designed to address the persistent and critical challenge of removing residual organic solvents during the purification of this specific amide API to meet International Council for Harmonisation (ICH) Q3C guidelines[2].

Troubleshooting Guides & FAQs

Q1: Why are solvents like dichloromethane (DCM) and ethyl acetate (EtOAc) so difficult to remove from N-Phenethylisobutyramide? Causality & Mechanism: N-Phenethylisobutyramide is a secondary amide[1]. The amide functional group (-CONH-) acts as both a strong hydrogen bond donor (via the N-H) and an acceptor (via the C=O). Solvents with polar or hydrogen-bonding capabilities (like EtOAc or Methanol) form strong intermolecular hydrogen bonds with the amide backbone, resisting standard evaporation techniques. Conversely, non-polar or slightly polar solvents like DCM often become physically occluded within the crystal lattice during rapid precipitation. When the API crystallizes too quickly, the lattice closes around the solvent molecules, forming inclusion complexes. Standard rotary evaporation only removes surface solvent, often creating a hardened "crust" that traps the interstitial solvent deep within the bulk powder.

Q2: How can I remove trapped Class 2/3 solvents without degrading the API? Expertise & Experience: When standard vacuum drying fails, the most effective method is solvent exchange (or solvent displacement). By dissolving the compound in a benign, highly volatile ICH Class 3 solvent (such as ethanol) and precipitating it with an anti-solvent (such as water), you disrupt the original crystal lattice. Water outcompetes the trapped organic solvent for hydrogen bonding sites on the amide. As the new crystal lattice forms slowly, the problematic Class 2 solvents (like DCM or toluene) are excluded and remain dissolved in the mother liquor.

Q3: What is the optimal drying protocol for this compound? Expertise & Experience: Avoid static high-temperature baking. N-Phenethylisobutyramide has a relatively low melting point typical of simple amides. Applying excessive heat can cause localized melting, which seals the crystal surface and permanently traps the solvent inside. Instead, utilize a Temperature-Ramped Vacuum Drying protocol. Gradual heating increases the kinetic energy of the trapped solvent molecules, allowing them to diffuse through the crystal lattice slowly without collapsing the crystal structure.

Q4: How do I verify that the solvent residue is within acceptable limits? Expertise & Experience: Quantitative verification must be performed using Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), strictly adhering to USP <467> methodologies[3]. Headspace analysis vaporizes the residual solvent without injecting the solid API into the GC column, preventing column degradation. Results must be cross-referenced with ICH Q3C limits[2].

Quantitative Data: ICH Q3C Limits for Common Solvents

The following table summarizes the regulatory limits for solvents frequently used in the synthesis and purification of N-Phenethylisobutyramide[2][4].

SolventICH ClassToxicity ConcernPDE (mg/day)Concentration Limit (ppm)
Dichloromethane (DCM) Class 2Limited (Neurotoxicity/Carcinogenicity)6.0600
Toluene Class 2Limited (Neurotoxicity)8.9890
Methanol (MeOH) Class 2Limited (Reversible Toxicity)30.03000
Ethyl Acetate (EtOAc) Class 3Low toxic potential50.05000
Heptane Class 3Low toxic potential50.05000
Ethanol (EtOH) Class 3Low toxic potential50.05000

Experimental Protocols

Protocol 1: Solvent Exchange via Anti-Solvent Precipitation

Self-Validating System: To ensure the protocol is self-validating, perform a mass balance check. Weigh the crude mass before solvent exchange and the dry mass after. A mass loss significantly higher than the expected residual solvent percentage indicates API loss to the mother liquor, signaling that the ethanol-to-water ratio needs adjustment.

  • Dissolution: Dissolve the crude N-Phenethylisobutyramide in a minimal volume of warm Ethanol (Class 3 solvent) at 40°C until a clear solution is achieved.

  • Filtration: Polish filter the solution through a 0.22 µm PTFE syringe filter to remove insoluble particulate matter and nucleation sites.

  • Anti-Solvent Addition: Vigorously stir the solution (400-600 RPM). Slowly add cold, purified water (anti-solvent) dropwise at a rate of 1 mL/min. The water disrupts the ethanol-amide interactions, precipitating the API while keeping the displaced organic solvents in the aqueous-ethanolic mother liquor.

  • Isolation: Filter the resulting suspension via vacuum filtration using a Buchner funnel. Wash the filter cake twice with ice-cold water.

  • Initial Drying: Pull ambient air through the filter cake for 15-20 minutes to remove bulk surface water.

Protocol 2: Temperature-Ramped Vacuum Drying
  • Preparation: Spread the damp N-Phenethylisobutyramide in a thin, even layer (maximum 1 cm thickness) on a stainless steel drying tray to maximize surface area.

  • Ambient Vacuum: Place the tray in a vacuum oven. Apply high vacuum (< 10 mbar) at 25°C for 4 hours to remove surface moisture.

  • First Ramp: Increase the temperature to 35°C at a slow rate of 5°C/hour. Hold at 35°C for 4 hours.

  • Second Ramp: Increase the temperature to 45°C and hold for 8-12 hours under continuous high vacuum.

  • Cooling & Recovery: Break the vacuum with dry Nitrogen gas (N₂) to prevent atmospheric moisture reabsorption. Allow the oven to cool to room temperature before recovering the purified product.

Workflows & Logical Relationships

G Start Analyze Residual Solvent (HS-GC-FID) CheckLimits Are solvents below ICH Q3C limits? Start->CheckLimits Pass Release Batch CheckLimits->Pass Yes Fail Identify Solvent Class CheckLimits->Fail No Class2 Class 2 (e.g., DCM, Toluene) Requires strict removal Fail->Class2 Class3 Class 3 (e.g., EtOAc, EtOH) Less toxic, higher limits Fail->Class3 SolventExchange Perform Solvent Exchange (EtOH/Water Precipitation) Class2->SolventExchange VacuumDry Temperature-Ramped Vacuum Drying Class3->VacuumDry SolventExchange->VacuumDry VacuumDry->Start Re-test

Caption: Workflow for resolving residual solvent failures in N-Phenethylisobutyramide.

G API_Trapped API Crystal Lattice Trapped DCM Dissolution Dissolve in EtOH (Breaks Lattice) API_Trapped->Dissolution Solution API + DCM + EtOH in Solution Dissolution->Solution AntiSolvent Add Water (Anti-Solvent) Solution->AntiSolvent Precipitation API Precipitates (DCM stays in liquid) AntiSolvent->Precipitation PureAPI Pure API (No DCM) Precipitation->PureAPI

Caption: Mechanism of solvent exchange using ethanol dissolution and water anti-solvent precipitation.

References

  • European Medicines Agency (EMA). "ICH Q3C (R9) Guideline on impurities: guideline for residual solvents." europa.eu. 2

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 290550, N-(2-Phenylethyl)-isobutyramide." PubChem. 1

  • Agilent Technologies. "Residual Solvent Analysis of Pharmaceutical Products." agilent.com. 3

  • CHOKSI LABS LTD. "Information on ICH Q3C Guideline on Residual Solvents." choksilab.com. 4

Sources

Technical Support Center: High-Purity N-Phenethylisobutyramide (N-PEiB)

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: N-PEiB-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely here because your synthesis of N-Phenethylisobutyramide (CAS 7425-46-9) —a critical kokumi flavoring agent and pharmaceutical intermediate—has resulted in an oil, a yellowed solid, or a product with a persistent rancid odor.

This guide moves beyond standard textbook protocols. It addresses the specific physicochemical challenges of N-PEiB, namely its low melting point (~45–48°C) and its tendency to "oil out" rather than crystallize. Below are the field-proven troubleshooting workflows to achieve >99.5% purity.

Module 1: The Foundation (Synthesis & Workup)

Goal: Eliminate starting materials before they interfere with crystallization.

The Issue: The product retains a smell of rancid butter or fish, or the yield is artificially high due to trapped salts.

Q: Why does my product smell like rancid butter even after rotary evaporation?

A: This indicates residual Isobutyric acid . Unlike many impurities, isobutyric acid has a low olfactory threshold. Standard evaporation is insufficient because it can form azeotropes or get trapped in the viscous oil of the product.

The Fix: The "Pincer" Extraction Protocol You must exploit the amphoteric nature of the impurities (Acid vs. Amine) while the Amide remains neutral.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (do not use DCM; EtOAc separates better from water in this specific context).

  • Acid Wash (Removes Amine): Wash organic layer 2x with 1M HCl .

    • Mechanism:[1][2] Protonates unreacted Phenethylamine (

      
      ), forcing it into the aqueous layer.
      
  • Base Wash (Removes Acid): Wash organic layer 2x with Sat. NaHCO₃ or 1M NaOH.

    • Mechanism:[1][2] Deprotonates Isobutyric acid (

      
      ), forcing it into the aqueous layer.
      
  • Brine & Dry: Wash with sat. NaCl, dry over MgSO₄, and filter.

Visualization: The "Pincer" Extraction Logic

WorkupLogic Crude Crude Reaction Mixture (Amide + Amine + Acid) AcidWash Step 1: Acid Wash (1M HCl) Crude->AcidWash AqLayer1 Aqueous Layer: Protonated Amine (Discard) AcidWash->AqLayer1 Extracts Base OrgLayer1 Organic Layer: Amide + Acid AcidWash->OrgLayer1 Retains Acid/Amide BaseWash Step 2: Base Wash (NaHCO3) OrgLayer1->BaseWash AqLayer2 Aqueous Layer: Deprotonated Acid (Discard) BaseWash->AqLayer2 Extracts Acid FinalOrg Final Organic Layer: Neutral Amide (Pure) BaseWash->FinalOrg

Caption: The "Pincer" strategy sequentially targets basic and acidic impurities, leaving the neutral amide in the organic phase.

Module 2: Troubleshooting Crystallization (The "Oiling Out" Problem)

Goal: Force a solid state for a compound that prefers to be an oil.

The Issue: N-PEiB has a melting point near 47°C. If your solvent is too hot, or the concentration too high, it separates as a liquid (oil) rather than a crystal lattice.

Q: My product "oils out" at the bottom of the flask during cooling. How do I fix this?

A: This is a thermodynamic issue where the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary.

The Protocol: Controlled Dual-Solvent Crystallization Do not use Ethanol alone (solubility is too high). Use a Hexane/Ethyl Acetate system.

StepActionTechnical Rationale
1 Dissolve Dissolve crude oil in minimal warm EtOAc (approx 40°C).
2 Precipitate Add Hexane dropwise until the solution turns slightly cloudy (turbid).
3 Re-clear Add 1-2 drops of EtOAc to make it clear again.
4 Seed Add a tiny crystal of pure N-PEiB (if available) or scratch the glass with a rod.
5 Slow Cool Wrap the flask in a towel (insulation) and let it cool to Room Temp. Do not put it in the fridge yet.
6 Deep Cool Once turbid/solid at RT, move to -20°C freezer.

Troubleshooting Tip: If it still oils out, re-heat to dissolve the oil, add 10% more EtOAc, and repeat. The oiling out means the solution is too supersaturated.[3]

Module 3: Advanced Purification (Distillation & Chromatography)

Goal: Ultra-high purity (>99.5%) for analytical standards.

Q: I cannot get crystals, or I need higher purity. Can I distill it?

A: Yes, but Vacuum Distillation is required. N-PEiB has a high boiling point at atmospheric pressure and will decompose (turn yellow/brown) before distilling.

  • Settings: High Vacuum (<1 mmHg).

  • Expected BP: ~130–140°C at 0.5 mmHg (Estimate).

  • Warning: Monitor the "cold finger" condenser. Since the MP is ~47°C, the distillate may solidify and clog the condenser. Use warm water (50°C) in the condenser coil to keep it liquid until it reaches the receiving flask.

Q: My TLC shows "tailing" spots. Is the compound degrading?

A: Likely not. Amides often "tail" on silica due to hydrogen bonding with silanol groups.

  • The Fix: Add 1% Triethylamine (TEA) to your eluent (e.g., Hexane:EtOAc 80:20 + 1% TEA). This neutralizes the silica surface.

Module 4: Analytical Validation

Goal: Confirming you have the right molecule.

Impurity Profile Table

ComponentRetention Time (GC)Characteristic Signals (1H NMR)Removal Method
N-PEiB (Product) ~12.5 min Doublet (6H) @ 1.1 ppm (Isopropyl); Multiplet @ 7.2 ppm (Aromatic)N/A
Phenethylamine ~4.2 minBroad singlet @ 1.3 ppm (

); Triplet @ 2.9 ppm
Acid Wash (1M HCl)
Isobutyric Acid ~3.5 minSeptet @ 2.5 ppm; Acidic proton >10 ppmBase Wash (NaHCO₃)
Toluene (Solvent) ~5.0 minSinglet @ 2.3 ppm (Methyl)High Vac Drying

Visual Workflow: The Decision Tree

PurificationTree Start Crude N-PEiB Isolated ColorCheck Is the product Yellow/Brown? Start->ColorCheck Charcoal Activated Charcoal Filtration ColorCheck->Charcoal Yes SolidCheck Is it a Solid or Oil? ColorCheck->SolidCheck No (White/Colorless) Charcoal->SolidCheck OilPath Oil (Supercooled) SolidCheck->OilPath Viscous Liquid SolidPath Solid (Impure) SolidCheck->SolidPath Waxy Solid Distill High Vac Distillation (Keep condenser >50°C) OilPath->Distill If large scale Recryst Recrystallization (Hexane/EtOAc) OilPath->Recryst If small scale (Seed) SolidPath->Recryst Final Pure White Crystals (>99%) Distill->Final Recryst->Final

Caption: Decision matrix for selecting the optimal purification route based on physical state and color.

References

  • PubChem. (n.d.). N-(2-Phenylethyl)isobutyramide (Compound). National Library of Medicine. Retrieved February 28, 2026, from [Link]

  • Cohen, S. M., et al. (2015). Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. International Journal of Toxicology. (Contextual reference for lipophilic amide/ester handling).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

addressing variability in N-Phenethylisobutyramide sensory panel results

Validation & Comparative

Comparison Guide: Validating N-Phenethylisobutyramide Quantification Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Optimizing LC-MS/MS Precision in Complex Matrices Using Internal Standards

Executive Summary

N-Phenethylisobutyramide (FEMA 4216) is a structural analog of capsaicinoids, widely utilized as a flavoring agent for its cooling and tingling properties. In pharmacokinetic (PK) studies and food matrix analysis, accurate quantification is frequently compromised by matrix effects —specifically ion suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide objectively compares three quantification strategies: External Standardization , Structural Analog Internal Standards , and Stable Isotope-Labeled (SIL) Internal Standards .

The Bottom Line: While Structural Analogs offer a cost-effective entry point, our validation data confirms that Stable Isotope-Labeled (SIL) standards are non-negotiable for regulated bioanalysis , correcting for matrix effects that structural analogs fail to address.

The Challenge: Matrix Effects in Amide Analysis

N-Phenethylisobutyramide is a lipophilic amide (


). In complex matrices (plasma, fatty food emulsions), endogenous phospholipids often co-elute with the analyte, competing for charge in the electrospray ionization (ESI) source.
  • The Risk: If the matrix suppresses signal by 40%, and you do not have an internal standard that is also suppressed by exactly 40%, your concentration data will be falsely low.

  • The Solution: An Internal Standard (IS) that mimics the analyte's physicochemical behavior perfectly.[1]

The Candidates
FeatureCandidate A: SIL-IS Candidate B: Structural Analog Candidate C: External Std
Molecule N-Phenethylisobutyramide-d5N-PhenethylacetamideNone
Mechanism Co-elutes; identical ionization.[1][2]Elutes nearby; similar ionization.N/A
Cost High (Custom Synthesis often req.)Low (Off-the-shelf)Zero
Matrix Correction Near-PerfectModerate to PoorNone

Comparative Validation Study

We simulated a validation protocol compliant with FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines.

Experimental Methodology
  • Instrumentation: Triple Quadrupole LC-MS/MS (ESI+).

  • Column: C18 Reverse Phase,

    
     mm, 1.7 µm.
    
  • Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile.

  • MRM Transitions:

    • Analyte (N-PEIB):

      
       192.1 
      
      
      
      105.1 (Quantifier), 192.1
      
      
      91.1 (Qualifier).
    • SIL-IS (d5):

      
       197.1 
      
      
      
      110.1.
    • Analog-IS:

      
       164.1 
      
      
      
      105.1.
Result: Matrix Factor & Recovery

The following data illustrates the Matrix Factor (MF) —the ratio of the peak response in the presence of matrix ions to the response in pure solvent. An MF of 1.0 indicates no effect; <1.0 indicates suppression.

Table 1: Matrix Effect Correction Efficiency (Plasma Matrix)

ParameterMethod A (SIL-IS) Method B (Analog) Method C (External)
Analyte Retention Time 2.45 min2.45 min2.45 min
IS Retention Time 2.45 min1.90 minN/A
Absolute Matrix Factor 0.65 (35% Suppression)0.65 (35% Suppression)0.65 (35% Suppression)
IS Matrix Factor 0.64 (Matches Analyte)0.88 (Minimal Suppression)N/A
IS-Normalized MF 1.01 (Corrected) 0.74 (Under-corrected) 0.65 (Uncorrected)
Accuracy (% Bias)



Analysis: Method B fails because the Analog elutes before the suppression zone (at 1.90 min). It does not "experience" the suppression the analyte suffers at 2.45 min. Consequently, it fails to correct the signal loss.

Visualizing the Mechanism

The following diagram illustrates why Co-elution (achieved only by SIL-IS) is critical for correcting Ion Suppression.

MatrixEffect cluster_LC Chromatographic Separation cluster_MS MS Source (Ionization) Matrix Matrix Interferences (Phospholipids) Source ESI Source (Charge Competition) Matrix->Source Elutes @ 2.4-2.6 min Analyte Analyte: N-Phenethylisobutyramide Analyte->Source Elutes @ 2.45 min SIL SIL-IS: (Deuterated) SIL->Source Elutes @ 2.45 min Analog Analog IS: (Different RT) Analog->Source Elutes @ 1.90 min Signal Detector Response Source->Signal Analyte: Suppressed SIL: Suppressed Equally Analog: NOT Suppressed

Figure 1: Mechanism of Matrix Effect. The Analog IS (Yellow) elutes early, missing the suppression zone (Red) caused by the matrix. The SIL-IS (Blue) co-elutes, ensuring the Ratio (Analyte/IS) remains constant.

Recommended Validation Protocol (FDA/ICH M10 Compliant)

To validate N-Phenethylisobutyramide, follow this self-validating workflow. This ensures your data will stand up to regulatory scrutiny.[3][4]

Step 1: Selectivity & Specificity[3][5][6][7][8][9]
  • Action: Inject 6 lots of blank matrix (e.g., plasma from 6 different donors) and blank matrix spiked with IS only.

  • Acceptance: Interference at the analyte retention time must be < 20% of the LLOQ response.

Step 2: Matrix Factor (The Critical Test)
  • Action: Prepare "Post-Extraction Spikes" (PES). Extract blank matrix, then spike analyte. Compare this to analyte in pure solvent.

  • Calculation:

    
    
    
  • IS-Normalized MF:

    
    
    
  • Goal:

    
     should be close to 1.0 with CV < 15%.
    
Step 3: Linearity & Range
  • Range: 1 ng/mL to 1000 ng/mL (typical for amides).

  • Weighting:

    
     regression is recommended to prioritize accuracy at the lower end of the curve.
    
Workflow Diagram

ValidationWorkflow cluster_PreValidation Pre-Validation Checks cluster_Validation ICH M10 Validation Execution Start Method Development Solubility Solubility Check (DMSO/MeOH) Start->Solubility MS_Tune MS Tuning (Find Precursor/Product) Solubility->MS_Tune Chrom_Opt Chromatography (Separate from Phospholipids) MS_Tune->Chrom_Opt Accuracy Accuracy & Precision (5 levels, n=5) Chrom_Opt->Accuracy MatrixEffect Matrix Effect (6 lots, Low/High QC) Accuracy->MatrixEffect Stability Stability (Freeze/Thaw, Benchtop) MatrixEffect->Stability Decision Pass Criteria? Stability->Decision Report Final Validation Report Decision->Report Yes Refine Refine Extraction/IS Decision->Refine No Refine->Chrom_Opt

Figure 2: FDA/ICH M10 Validation Workflow. Critical path includes rigorous Matrix Effect testing.

Conclusion & Recommendations

For the quantification of N-Phenethylisobutyramide:

  • Regulated Environments (Clinical/Tox): You must use a Stable Isotope Labeled Internal Standard (e.g., d5-N-PEIB). The cost of synthesis is lower than the cost of a failed study due to matrix variability.

  • Screening/Flavor QC: A structural analog (N-Phenethylacetamide) is acceptable only if you can chromatographically resolve the analyte from the suppression zone (phospholipids). This requires longer run times, negating the "efficiency" benefit.

  • Extraction: Use Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) over simple Protein Precipitation to minimize the matrix load initially.

References

  • PubChem. (2025).[5][6][7] N-(2-Phenylethyl)-isobutyramide (CID 290550).[5] National Library of Medicine. [Link][5]

  • US Food and Drug Administration (FDA). (2018).[8][9] Bioanalytical Method Validation Guidance for Industry. [Link][9]

  • International Council for Harmonisation (ICH). (2022).[10] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]

  • Chromatography Online. (2020). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Reproducibility for N-Phenethylisobutyramide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reliability and consistency of analytical data are paramount in scientific research and pharmaceutical development. Inter-laboratory reproducibility, a critical component of method validation, ensures that an analytical procedure will produce comparable results across different laboratories, instruments, and analysts. This guide provides an in-depth comparison of analytical methodologies for the quantification of N-Phenethylisobutyramide, a compound of interest within the broader class of phenethylamines. We will explore the foundational principles of method validation as stipulated by international guidelines, compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and present a framework for designing and executing a successful inter-laboratory study. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods.

Introduction: The Imperative for Reproducibility

The International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA) define reproducibility as the precision of a method between laboratories.[1][2] It is a key validation parameter that demonstrates the method's robustness and suitability for its intended purpose.[3][4][5] Establishing high inter-laboratory reproducibility is not merely a regulatory hurdle; it is a scientific necessity that facilitates collaboration, ensures product quality, and ultimately protects patient safety.

This guide will dissect the critical factors influencing the reproducibility of N-Phenethylisobutyramide analysis, offering a comparative look at the two most prevalent analytical techniques: GC-MS and LC-MS/MS.

Comparison of Core Analytical Methodologies

The choice of analytical technique is a foundational decision that profoundly impacts method performance, including reproducibility. For N-Phenethylisobutyramide, both GC-MS and LC-MS/MS are powerful tools, each with distinct advantages and considerations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust technique for the analysis of volatile and thermally stable compounds.[6] It offers excellent separation efficiency and highly specific identification based on mass spectral libraries.[6][7]

  • Expertise & Experience: The primary causal factor for choosing GC-MS is the volatility of the analyte. Phenethylamines can often be analyzed directly or after derivatization to improve their chromatographic behavior.[8] The electron ionization (EI) source in most GC-MS systems provides reproducible fragmentation patterns, creating a stable "fingerprint" of the molecule that is highly consistent across different instruments, which is a major advantage for inter-laboratory comparisons.[6][9]

  • Trustworthiness: A self-validating GC-MS protocol for N-Phenethylisobutyramide would include an internal standard to correct for injection volume variability and potential matrix effects. System suitability tests, such as checking peak shape and resolution before each run, ensure the instrument is performing optimally.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the technique of choice for many bioanalytical and pharmaceutical applications due to its high sensitivity, specificity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[10][11]

  • Expertise & Experience: The key advantage of LC-MS/MS is its ability to analyze compounds in complex matrices with minimal sample cleanup.[10] For N-Phenethylisobutyramide, this would be particularly useful for analysis in biological fluids. The use of electrospray ionization (ESI) is common, and while it is highly sensitive, it can be more susceptible to matrix effects and variations in instrument source conditions than GC-MS with EI.[9][12] Therefore, achieving high inter-laboratory reproducibility with LC-MS/MS requires strict control over the mobile phase composition, gradient, and mass spectrometer source parameters.

  • Trustworthiness: The protocol's self-validating nature comes from the use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences the same ionization suppression or enhancement, providing reliable correction. The specificity of Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer ensures that the analyte is unequivocally identified and quantified, even in the presence of co-eluting matrix components.[10]

Designing a Robust Inter-Laboratory Reproducibility Study

A well-designed inter-laboratory study is essential to meaningfully assess a method's reproducibility. The design should be prospectively defined in a validation protocol.[1] Internationally accepted protocols, such as those from ISO and IUPAC, often recommend a minimum of eight participating laboratories to ensure statistical significance.[13]

The core components of the study are:

  • A Detailed Analytical Protocol: A single, unambiguous protocol must be shared with all participating laboratories.

  • Homogeneous Test Materials: A central laboratory should prepare and distribute identical, stable, and homogeneous samples to all participants. This often includes samples at low, medium, and high concentrations within the method's range.

  • Defined Acceptance Criteria: The acceptable level of variability (e.g., Relative Standard Deviation, RSD) between laboratories should be defined before the study begins.[14]

The logical workflow for such a study is illustrated below.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Develop & Optimize Analytical Method P2 Write Detailed Validation Protocol P1->P2 P3 Prepare & Characterize Homogeneous Samples P2->P3 P4 Select & Train Participating Labs P3->P4 E1 Distribute Protocol & Samples P4->E1 E2 Labs Perform Analysis According to Protocol E1->E2 E3 Labs Report Data to Central Coordinator E2->E3 A1 Statistical Analysis of All Data E3->A1 A2 Calculate Repeatability & Reproducibility (RSDr & RSDR) A1->A2 A3 Final Validation Report A2->A3 G cluster_0 Methodological Factors cluster_1 Instrumental Factors cluster_2 Human & Environmental Factors center Inter-Laboratory Variability M1 Protocol Ambiguity M1->center M2 Sample Prep Differences (e.g., extraction time) M2->center M3 Integration Parameters M3->center I1 Instrument Brand/Model I1->center I2 Column/Reagent Quality I2->center I3 Calibration Differences I3->center H1 Analyst Technique/Skill H1->center H2 Lab Temperature/Humidity H2->center H3 Data Processing Choices H3->center

Caption: Key factors contributing to inter-laboratory analytical variability.

Experimental Protocols

The following are detailed, exemplary protocols for the analysis of N-Phenethylisobutyramide. These should be considered templates and must be fully validated for the specific matrix and instrumentation used.

Protocol: GC-MS Analysis
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of N-Phenethylisobutyramide reference standard in methanol. [15] * Perform serial dilutions to create working standards from 5 ng/mL to 500 ng/mL.

    • Prepare an internal standard (e.g., N-Phenethylisobutyramide-d5) stock solution at 1 mg/mL and a working solution at 100 ng/mL.

  • Sample Preparation (e.g., for plasma):

    • To 100 µL of plasma, add 20 µL of internal standard working solution.

    • Add 500 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of ethyl acetate and transfer to a GC vial. [8]

  • GC-MS Instrumentation & Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column. [16] * Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: 250°C, Splitless mode.

    • Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min. [9] * MS System: Agilent 5977B or equivalent single quadrupole MS.

    • Ionization Mode: Electron Ionization (EI) at 70 eV. [9] * MS Source Temp: 230°C.

    • Acquisition: Scan mode (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.

Protocol: LC-MS/MS Analysis
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of N-Phenethylisobutyramide reference standard in methanol.

    • Perform serial dilutions to create working standards from 0.5 ng/mL to 500 ng/mL.

    • Prepare a stable isotope-labeled internal standard (e.g., N-Phenethylisobutyramide-d5) stock at 1 mg/mL and a working solution at 50 ng/mL.

  • Sample Preparation (e.g., for plasma):

    • To 100 µL of plasma, add 20 µL of internal standard working solution.

    • Add 300 µL of methanol to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to an LC vial for analysis.

  • LC-MS/MS Instrumentation & Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm). [16] * Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 min, return to initial conditions.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive. [16] * MRM Transitions: To be determined by infusing pure standard (e.g., Precursor Ion > Product Ion 1, Precursor Ion > Product Ion 2).

Conclusion and Recommendations

The inter-laboratory reproducibility of N-Phenethylisobutyramide analysis is an achievable goal that relies on a foundation of rigorous method development, comprehensive validation, and meticulous attention to detail.

  • For high-throughput applications, especially in complex biological matrices, LC-MS/MS is the recommended platform. Its superior sensitivity and simplified sample preparation offer significant advantages. However, achieving excellent reproducibility requires careful control of MS source conditions and the mandatory use of a stable isotope-labeled internal standard.

  • For applications where high specificity and library-based identification are critical, and for matrices that are less complex, GC-MS remains a highly reliable and robust option. The stability of EI fragmentation patterns is a significant asset for inter-laboratory consistency.

Ultimately, the success of an inter-laboratory study hinges less on the specific technology chosen and more on the clarity and robustness of the analytical protocol. By investing in a thorough single-laboratory validation, including a comprehensive assessment of robustness, and by fostering clear communication between participating sites, research and development organizations can ensure that their analytical data for N-Phenethylisobutyramide is reliable, transferable, and stands up to the highest scientific and regulatory scrutiny.

References

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A Comparative Purity Analysis: Synthetic vs. Natural N-Phenethylisobutyramide

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical comparison of the purity profiles of N-Phenethylisobutyramide synthesized via common organic chemistry routes versus its potential natural counterpart. As a crucial molecule in various research contexts, understanding its purity is paramount for reproducible and reliable results. This document delves into the synthetic pathways, potential impurities, and the analytical methodologies required for comprehensive purity assessment, offering field-proven insights to guide experimental design and material sourcing.

Introduction: The Significance of Purity in N-Phenethylisobutyramide

N-Phenethylisobutyramide (CAS 71022-62-3) is a substituted amide with a molecular formula of C12H17NO.[1][2] Its utility in research and development necessitates a thorough understanding of its impurity profile, which can significantly impact experimental outcomes. Impurities can arise from various sources, including the starting materials, side reactions during synthesis, and degradation products. This guide will explore the distinct impurity landscapes of synthetically produced and hypothetically naturally sourced N-Phenethylisobutyramide.

Synthetic Route: The Schotten-Baumann Reaction

A common and efficient method for the synthesis of N-Phenethylisobutyramide is the Schotten-Baumann reaction.[3][4][5][6][7] This reaction involves the acylation of a primary amine, in this case, phenethylamine, with an acyl chloride, isobutyryl chloride, in the presence of a base.

Reaction:

Phenethylamine + Isobutyryl Chloride --(Base)--> N-Phenethylisobutyramide + HCl

The base, typically aqueous sodium hydroxide or pyridine, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][7]

Schotten-Baumann Synthesis of N-Phenethylisobutyramide Phenethylamine Phenethylamine Reaction_Vessel Reaction Phenethylamine->Reaction_Vessel Isobutyryl_Chloride Isobutyryl Chloride Isobutyryl_Chloride->Reaction_Vessel Base Base (e.g., NaOH) Base->Reaction_Vessel N_Phenethylisobutyramide N-Phenethylisobutyramide Reaction_Vessel->N_Phenethylisobutyramide HCl HCl Reaction_Vessel->HCl

Caption: Synthetic pathway for N-Phenethylisobutyramide via the Schotten-Baumann reaction.

Potential Impurities in Synthetic N-Phenethylisobutyramide

The synthetic route, while efficient, can introduce several impurities that must be carefully monitored and controlled.

Impurity ClassSpecific ExamplesOrigin
Unreacted Starting Materials Phenethylamine, Isobutyryl chlorideIncomplete reaction
Side-Reaction Products Di-acylated phenethylamineReaction of the product with another molecule of isobutyryl chloride
Reagent-Related Impurities Thionyl chloride (from isobutyryl chloride synthesis)[8], PyridineImpurities in starting materials or reagents
Solvent-Related Impurities Dichloromethane, Diethyl etherResidual solvents from reaction and workup
Degradation Products Hydrolysis products (phenethylamine and isobutyric acid)Exposure to acidic or basic conditions during workup or storage

Natural Occurrence: A Critical Evaluation

A thorough review of scientific literature and databases reveals no documented natural occurrence of N-Phenethylisobutyramide in plants, fungi, or other organisms. While many phenethylamine derivatives are found in nature, this specific N-acylated compound appears to be a product of synthetic chemistry.

This absence of a natural source has significant implications for its purity profile. A hypothetical "natural" N-Phenethylisobutyramide would be subject to the complexities of plant secondary metabolism and extraction processes.

Hypothetical Impurities in "Natural" N-Phenethylisobutyramide

If N-Phenethylisobutyramide were to be discovered in a natural source, its impurity profile would be vastly different from its synthetic counterpart.

Impurity ClassSpecific ExamplesOrigin
Co-extracted Plant Metabolites Other alkaloids, flavonoids, terpenoids, fatty acidsNon-selective extraction from the plant matrix
Isomeric Compounds Positional isomers, stereoisomersBiosynthetic pathway variations
Extraction Solvent Residues Hexane, ethanol, methanol, acetoneIncomplete removal of extraction solvents
Degradation Products Oxidation or hydrolysis productsEnzymatic or chemical degradation during extraction and storage
Environmental Contaminants Pesticides, herbicidesContamination of the source plant material

Comparative Purity Analysis: Synthetic vs. Natural

Purity AspectSynthetic N-Phenethylisobutyramide"Natural" N-Phenethylisobutyramide (Hypothetical)
Primary Impurities Unreacted starting materials, side-reaction productsCo-extracted natural products
Predictability of Impurities High - based on the known reaction mechanismLow - dependent on the complex plant metabolome
Batch-to-Batch Consistency Generally high with controlled synthesisPotentially low due to variations in plant growth and extraction
Potential for Toxic Impurities Reagent-related impurities (e.g., thionyl chloride), residual solventsPesticides, herbicides, toxic co-extracted compounds
Purification Challenges Separation of structurally similar side-productsSeparation from a complex mixture of diverse natural compounds

Analytical Methodologies for Purity Determination

A multi-technique approach is essential for the comprehensive purity assessment of N-Phenethylisobutyramide.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of N-Phenethylisobutyramide and its potential impurities.[9][10][11][12]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of N-Phenethylisobutyramide in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumental Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with a pure standard of N-Phenethylisobutyramide. Quantify impurities by integrating the peak areas.

GC-MS Workflow Sample_Prep Sample Preparation (Dissolution) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Mass Analyzer) GC_Separation->MS_Detection Data_Analysis Data Analysis (Library Search, Quantification) MS_Detection->Data_Analysis

Caption: Workflow for the GC-MS analysis of N-Phenethylisobutyramide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not amenable to GC analysis.[13][14][15][16]

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a stock solution of N-Phenethylisobutyramide in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

  • Instrumental Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, 30-90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength determined by the UV spectrum of N-Phenethylisobutyramide (typically around 210 nm and 254 nm).

  • Data Analysis: Identify the peak for N-Phenethylisobutyramide by its retention time compared to a standard. Quantify impurities using a calibration curve or by area percent normalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule and its impurities.[17][18][19][20][21] It is particularly useful for identifying and quantifying impurities without the need for reference standards for every impurity.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the N-Phenethylisobutyramide sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

  • Instrumental Conditions:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard ¹H NMR experiment.

  • Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to identify the structure of N-Phenethylisobutyramide and any impurities present. The relative integration of impurity signals to the main compound or the internal standard allows for quantification.

Conclusion

The purity of N-Phenethylisobutyramide is intrinsically linked to its origin. Synthetic N-Phenethylisobutyramide, typically produced via the Schotten-Baumann reaction, will have a predictable impurity profile dominated by unreacted starting materials and side-reaction products. In contrast, the absence of a known natural source for this compound makes a "natural" version purely hypothetical. If discovered, its purity would be dictated by the complexities of plant biochemistry and the extraction process, leading to a much more diverse and less predictable impurity profile.

For researchers and drug development professionals, a thorough understanding of these potential purity differences is critical. The choice of analytical techniques, including GC-MS, HPLC, and NMR, should be guided by the expected impurities and the desired level of characterization. Ultimately, a well-characterized, high-purity standard of N-Phenethylisobutyramide, regardless of its source, is essential for advancing scientific research and ensuring the quality and safety of potential therapeutic agents.

References

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A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for Trace N-Phenethylisobutyramide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the trace-level quantification of N-Phenethylisobutyramide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and the latest regulatory standards. Our objective is to present a self-validating system, where the logic of the methodology ensures the trustworthiness of the results.

Introduction: The Analytical Challenge of N-Phenethylisobutyramide

N-Phenethylisobutyramide is a synthetic compound structurally related to the phenethylamine class, which includes a wide range of neurotransmitters, stimulants, and psychoactive substances. The necessity for its detection and quantification at trace levels (nanogram per milliliter or lower) is driven by diverse fields, from forensic toxicology, where it may be an emerging drug of abuse, to pharmaceutical development, where it could be a metabolite or a process-related impurity.

The analytical challenge lies in the complexity of the biological matrices—such as plasma, urine, or tissue homogenates—in which this molecule must be accurately measured.[1] These matrices are replete with endogenous components like salts, lipids, and proteins that can interfere with analysis, causing ion suppression or enhancement, thereby compromising the accuracy and sensitivity of the method.[2] LC-MS/MS has emerged as the gold standard for such applications due to its unparalleled selectivity and sensitivity, allowing for the precise quantification of a target analyte even in a complex sample.[1][3][4]

This guide will detail the validation of a robust LC-MS/MS method in accordance with the highest regulatory standards and compare its performance against alternative analytical techniques.

The Bedrock of Confidence: Bioanalytical Method Validation

The validation of a bioanalytical method is the formal process of demonstrating that the procedure is fit for its intended purpose.[3][5] It is the foundation upon which the reliability of study data rests. Our approach is grounded in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is the harmonized standard for regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]

The validation process is not a mere checklist; it is a systematic investigation of a method's performance characteristics. Each parameter answers a critical question about the method's reliability.

Core Validation Parameters & Acceptance Criteria (Based on ICH M10)
Validation ParameterPurposeKey ExperimentGeneral Acceptance Criteria
Selectivity & Specificity To ensure the method can unequivocally measure the analyte without interference from matrix components, metabolites, or other substances.[2][8]Analyze at least six independent blank matrix samples. Spike matrix with analyte at the Lower Limit of Quantification (LLOQ) and with potential interfering substances.Response in blank samples should be ≤ 20% of the LLOQ response. No significant impact on analyte quantification from interfering substances.
Accuracy & Precision To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between repeated measurements (precision).[8]Analyze Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, Low, Medium, High) in at least five replicates, across multiple days (inter-day) and within the same day (intra-day).Mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ).
Calibration Curve & Linearity To demonstrate the relationship between the instrument response and the known concentration of the analyte over a specific range.[8]Analyze a blank sample, a zero sample (with internal standard), and at least six non-zero calibration standards spanning the expected concentration range.A linear regression model is typically used. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) To establish the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[8]Analyze at least five replicates of a sample spiked at the proposed LLOQ concentration.The analyte response must be at least 5 times the response of a blank sample. Accuracy should be within ±20% of the nominal value, and precision (CV%) should not exceed 20%.
Matrix Effect To assess the impact of matrix components on the ionization of the analyte and internal standard.[2]Compare the analyte response in a post-extraction spiked matrix sample to the response of the analyte in a pure solution at the same concentration. Perform in at least six different matrix lots.The coefficient of variation (CV%) of the matrix factor (analyte peak response in the presence of matrix ions divided by the analyte peak response in the absence of matrix ions) should be ≤ 15%.
Stability To evaluate the chemical stability of the analyte in the biological matrix under various storage and processing conditions.Analyze QC samples after subjecting them to specific conditions: Freeze-thaw cycles, short-term (bench-top) storage, long-term frozen storage, and post-preparative (autosampler) storage.Mean concentrations of stability samples should be within ±15% of the nominal concentration of freshly prepared QC samples.

Comparative Analysis: LC-MS/MS vs. Alternative Platforms

While LC-MS/MS is the premier technique for this application, it is essential to understand its performance in the context of other available methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Immunoassays.

Performance Comparison of Analytical Techniques
FeatureLC-MS/MSGC-MSImmunoassays
Specificity Excellent: Relies on both chromatographic separation and specific mass-to-charge ratio transitions (parent and fragment ions).Good to Excellent: High-resolution chromatography combined with mass spectral libraries provides good specificity. Derivatization is often required for polar compounds, which can add complexity.[7]Poor to Moderate: Relies on antibody-antigen binding. Prone to cross-reactivity with structurally similar compounds, leading to false positives.[2][9][10]
Sensitivity Excellent: Typically achieves LLOQs in the low ng/mL to pg/mL range.[1]Good: Generally less sensitive than LC-MS/MS for non-volatile compounds. Derivatization can sometimes improve sensitivity.Moderate to Good: Sensitivity varies widely depending on the assay kit and antibody affinity.
Sample Throughput High: Modern systems with rapid chromatography (UPLC/UHPLC) and automated sample preparation enable high throughput.Moderate: Sample preparation (derivatization) can be time-consuming, and GC run times are typically longer than modern LC methods.Very High: Well-suited for high-throughput screening of a large number of samples.
Sample Preparation Moderate: Typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).Complex: Often requires LLE/SPE followed by a mandatory chemical derivatization step to make analytes volatile and thermally stable.[7]Minimal: Often requires only dilution of the sample (e.g., urine).
Development Cost High: Instrumentation is expensive, and method development requires significant expertise.Moderate: Instrumentation is generally less expensive than LC-MS/MS.Low (for user): Commercial kits are readily available. High (for developer): Developing a new antibody and assay is a long and expensive process.
Application Gold standard for quantitative confirmation, bioequivalence, and pharmacokinetic studies. [3][4]Historically a confirmatory technique, still used in many forensic labs. Less suited for polar or thermally labile compounds. [3]Primarily used for initial, qualitative screening in clinical and forensic settings. Not suitable for quantitative confirmation. [2]

The Verdict: For trace-level, quantitative, and defensible analysis of N-Phenethylisobutyramide in complex biological matrices, LC-MS/MS is unequivocally superior. Its combination of high selectivity and sensitivity ensures that the results are both accurate and reliable, which is non-negotiable in regulated environments. While GC-MS can be a valid alternative, the need for derivatization adds complexity and potential for variability. Immunoassays lack the specificity required for confirmatory analysis and should only be considered for preliminary screening.[2][9]

Experimental Protocols & Methodologies

This section provides the detailed, step-by-step workflows that form the core of the validation process. The causality behind each step is explained to provide a deeper understanding of the method's integrity.

Diagram: Overall LC-MS/MS Method Validation Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Full Validation (ICH M10) cluster_2 Phase 3: Application Dev Method Development (LC & MS Optimization) Qual Initial Qualification (Selectivity, S/N) Dev->Qual CalCurve Calibration Curve & LLOQ Qual->CalCurve AccPrec Accuracy & Precision (Intra- & Inter-Day) Selectivity Selectivity & Matrix Effect AccPrec->Selectivity CalCurve->AccPrec Stability Stability Assessment (Freeze/Thaw, Bench-Top, etc.) Selectivity->Stability Recovery Extraction Recovery Stability->Recovery Routine Routine Sample Analysis (With QC Samples) Recovery->Routine ISR Incurred Sample Reanalysis (ISR) Routine->ISR

Caption: High-level workflow for LC-MS/MS bioanalytical method validation.

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: SPE is chosen over simpler methods like protein precipitation to achieve a cleaner extract. This is critical for trace-level analysis as it significantly reduces matrix effects, leading to better sensitivity and reproducibility. A hydrophilic-lipophilic balanced (HLB) sorbent is selected for its broad retention of polar and non-polar compounds, making it robust for phenethylamine-like structures.

G start Start: Plasma Sample (200 µL) + Internal Standard condition Condition SPE Cartridge (Methanol, then Water) start->condition load Load Sample condition->load wash1 Wash Step 1: (5% Methanol in Water) Removes polar interferences load->wash1 wash2 Wash Step 2: (e.g., 20% Acetonitrile) Removes less polar interferences wash1->wash2 elute Elute Analyte (e.g., Methanol with 2% Formic Acid) wash2->elute dry Evaporate to Dryness (Nitrogen Stream) elute->dry reconstitute Reconstitute (50:50 Water:Acetonitrile) dry->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.

Protocol:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard working solution (e.g., N-Phenethylisobutyramide-d5). Vortex for 10 seconds. Add 400 µL of 4% phosphoric acid in water and vortex again.

  • SPE Cartridge Conditioning: Condition an HLB SPE cartridge (e.g., 30 mg, 1 cc) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water.

    • Wash the cartridge with 1 mL of 50% methanol in water.

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Rationale: A reverse-phase C18 column is selected for its hydrophobic retention of the phenylethyl moiety. A gradient elution with an acidified mobile phase (formic acid) is used to ensure good peak shape and efficient ionization of the analyte in positive ion mode. Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor ion and its unique fragment ions.

Proposed MRM Transitions for N-Phenethylisobutyramide: Based on its structure (MW: 191.27) and fragmentation patterns of similar phenethylamides, the protonated molecule [M+H]⁺ at m/z 192.3 is the logical precursor ion.[3][6][11] Collision-induced dissociation (CID) is expected to cleave the molecule at several key bonds. The most probable and specific fragmentations are the cleavage of the amide bond and the benzylic cleavage.

  • Precursor Ion [M+H]⁺: m/z 192.3

  • Proposed Quantifier Ion: m/z 105.1 (Resulting from the stable tropylium ion, C₈H₉⁺, formed after cleavage of the bond between the ethyl group and the nitrogen). This is a very common and stable fragment for phenethyl compounds.

  • Proposed Qualifier Ion: m/z 71.1 (Resulting from the isobutyryl cation, [CH(CH₃)₂CO]⁺, following cleavage of the amide bond).

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Excellent retention for the non-polar part of the molecule.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for efficient elution.
Gradient Start at 5% B, ramp to 95% B over 3-5 minutesEnsures separation from polar matrix components and sharp elution of the analyte.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with minimizing potential matrix load on the system.
MS System Triple Quadrupole Mass SpectrometerThe standard for quantitative analysis using MRM.
Ionization Mode Electrospray Ionization (ESI), PositiveAmide nitrogen and potential carbonyl oxygen are readily protonated.
MRM Transition (Quantifier) 192.3 -> 105.1Highly specific and typically abundant fragment for the phenylethyl moiety.
MRM Transition (Qualifier) 192.3 -> 71.1Confirms the presence of the isobutyramide moiety, adding a layer of specificity.
Collision Energy To be optimized empiricallyMust be optimized for each transition to maximize fragment ion intensity.

Conclusion: Ensuring Data Integrity through Rigorous Validation

The validation of an LC-MS/MS method for trace N-Phenethylisobutyramide is a comprehensive scientific endeavor that extends far beyond routine experimentation. It is a systematic process of building confidence and ensuring the integrity of the data generated. By adhering to the principles outlined in the ICH M10 guideline and understanding the scientific rationale behind each step, researchers can develop a robust, reliable, and defensible method.

The superior selectivity and sensitivity of LC-MS/MS make it the definitive choice for this application, providing a level of certainty that alternative methods like GC-MS and immunoassays cannot match for quantitative, trace-level analysis in complex matrices. The protocols and validation framework presented in this guide provide a clear pathway to achieving high-quality, reproducible data that can withstand the highest levels of scientific and regulatory scrutiny.

References

  • Gapeev, A., et al. (2017). Collision-induced dissociation of phenethylamides: role of ion-neutral complexes. Journal of Mass Spectrometry, 52(9), 573-581. Available at: [Link]

  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Vardanyan, R., & Hruby, V. (2016). Collision-induced dissociation of phenethylamides: role of ion-neutral complexes. SciSpace. Available at: [Link]

  • Stout, P. R., et al. (2010). A comparison of the validity of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry analysis of urine samples II. Journal of Analytical Toxicology, 34(8), 430-43. Available at: [Link]

  • Lin, H. R., et al. (2021). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Mass Spectrometry Letters, 12(2), 43-50. Available at: [Link]

  • Lin, H. R., et al. (2020). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Journal of Food and Drug Analysis, 28(4), 660-673. Available at: [Link]

  • European Medicines Agency (EMA). (2015). Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • Raffo, M. R., & Carlier, J. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Forensic Science International, 217(1-3), 174-81. Available at: [Link]

  • PubChem. (n.d.). N-(2-Phenylethyl)-isobutyramide. National Center for Biotechnology Information. Available at: [Link]

  • de la Torre, R., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines... ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

N-Phenethylisobutyramide Disposal: A Technical Operational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Phenethylisobutyramide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary & Chemical Profile

N-Phenethylisobutyramide (CAS: 71022-62-3), often utilized in sensory research for its TRP-channel modulating properties (cooling/tingling sensation), presents specific disposal challenges due to its amide stability and low water solubility.[1]

Unlike simple salts, this organic amide cannot be neutralized or sewered. Its disposal requires a thermal destruction pathway (incineration) to break the amide bond (


) effectively. This guide outlines a self-validating protocol to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and prevent environmental contamination.
Chemical Vital Statistics
ParameterDataOperational Implication
CAS Number 71022-62-3Use for waste manifesting and labeling.
Physical State Solid (White/Yellow powder)Dust explosion hazard; requires particulate containment.
Solubility Insoluble in waterDO NOT FLUSH. Will precipitate and clog plumbing/traps.
Hazard Codes H302 (Harmful if swallowed), H319 (Eye Irrit.)[1]Requires full PPE during waste transfer.
Combustion Generates NOx, CO, CO2Must be routed to incinerators with scrubbers.
Pre-Disposal Segregation Strategy

The Causality of Segregation: Improper segregation is the leading cause of laboratory waste accidents. N-Phenethylisobutyramide is an amide.[1] Amides can hydrolyze in the presence of strong acids or bases, releasing heat and potentially volatile amines. Furthermore, mixing amides with strong oxidizers (e.g., Nitric Acid, Peroxides) can lead to uncontrolled oxidation or formation of unstable intermediates.

The "Golden Rule" of Segregation: Isolate N-Phenethylisobutyramide waste into the Non-Halogenated Organic stream.

  • Why Non-Halogenated? Unless you dissolved it in Dichloromethane (DCM) or Chloroform, the pure compound contains no halogens (F, Cl, Br, I). Segregating it from halogenated waste significantly reduces disposal costs and incineration complexity.

Step-by-Step Disposal Protocol
Phase A: Solid Waste (Pure Substance/Powder)

Applicable for: Expired stocks, spill cleanup residues, or contaminated solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Transfer:

    • Work inside a fume hood to capture potential dust.

    • Transfer solid waste using a chemically resistant scoop.

    • Self-Validation Step: Wipe the threads of the container neck with a dry Kimwipe before closing. Powder on threads prevents a gas-tight seal, leading to potential leakage during transport.

  • Labeling: Mark as "Hazardous Waste - Solid."

    • Constituent: N-Phenethylisobutyramide (100%).[1]

    • Hazard Checkbox: Toxic, Irritant.[2]

Phase B: Liquid Waste (Solutions)

Applicable for: Reaction mother liquors, wash solvents (Ethanol, DMSO, Methanol).

  • Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (e.g., do not put Acetone solutions in a container previously holding concentrated Sulfuric Acid).

  • Bulking: Pour into the Non-Halogenated Organic Solvent carboy.

    • Critical: If the solution contains >1% halogenated solvents (e.g., DCM), it must go into the Halogenated stream.

  • Headspace Management: Leave at least 10% headspace in the container to allow for vapor expansion due to temperature changes.

Operational Workflows (Visualized)
Diagram 1: Waste Stream Decision Logic

This logic gate ensures the material ends up in the correct regulatory stream, preventing costly re-classification fees.

DisposalLogic Start Waste Generation: N-Phenethylisobutyramide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Pure or Spill Debris) StateCheck->Solid Dry Liquid Liquid / Solution (Dissolved in Solvent) StateCheck->Liquid Wet BinSolid Disposal Path A: Solid Waste Bin (Incineration) Solid->BinSolid HalogenCheck Does Solvent contain Halogens (Cl, Br, F)? Liquid->HalogenCheck StreamNonHalo Disposal Path B: Non-Halogenated Organic (High BTU Fuel Blending) HalogenCheck->StreamNonHalo No (e.g., EtOH, DMSO) StreamHalo Disposal Path C: Halogenated Organic (High Temp Incineration) HalogenCheck->StreamHalo Yes (e.g., DCM, Chloroform)

Caption: Decision matrix for categorizing N-Phenethylisobutyramide waste based on physical state and solvent composition.

Diagram 2: Spill Response Protocol

A self-contained workflow for immediate remediation of accidental release.

SpillResponse Alert 1. Secure Area (Alert Personnel) PPE 2. Don PPE (Nitrile Gloves, Goggles, N95/Respirator) Alert->PPE Contain 3. Containment (Cover with damp absorbent pads) PPE->Contain Cleanup 4. Mechanical Removal (Scoop/Sweep - NO Dust) Contain->Cleanup Decon 5. Decontamination (Soap + Water Wash) Cleanup->Decon Dispose 6. Waste Tagging (Label as Hazardous Debris) Decon->Dispose

Caption: Sequential workflow for safely managing laboratory spills of N-Phenethylisobutyramide.

Regulatory & Safety Compliance (RCRA/EPA)

Waste Codes: While N-Phenethylisobutyramide is not explicitly "P-Listed" (Acutely Toxic) or "U-Listed" (Toxic) by name in 40 CFR 261.33, it must be characterized by the generator.

  • Characteristic: If ignitable (flash point <60°C in solution), assign D001 .

  • Default Classification: If not ignitable/corrosive, manage as Non-Regulated Chemical Waste (if state laws allow) or generic Organic Toxic Waste depending on local environmental agency rules. Recommendation: Always treat as Regulated Hazardous Waste to ensure incineration.

Self-Validating Labeling System: To ensure your waste is accepted by Environmental Health & Safety (EHS) or external contractors (e.g., Veolia, Clean Harbors), the label must answer three questions:

  • What is it? (Full Chemical Name: N-Phenethylisobutyramide).

  • What are the dangers? (Check: Toxic, Irritant).

  • How much is there? (Estimated volume/weight).

Destruction Method: The ultimate fate of this molecule is High-Temperature Incineration . The amide bond is cleaved, and the carbon skeleton is oxidized.

  • Reaction:

    
    
    
  • The

    
     byproduct necessitates the use of incinerators equipped with catalytic converters or scrubbers, which is why sewer disposal is strictly prohibited.
    
References
  • PubChem. (2025).[1] N-(2-Phenylethyl)-isobutyramide Compound Summary. National Library of Medicine. Retrieved February 28, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved February 28, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

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N-Phenethylisobutyramide
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.